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(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone Documentation Hub

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  • Product: (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
  • CAS: 1135283-70-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Abstract This technical guide outlines a comprehensive strategy for the in vitro characterization of the novel compound (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, hereafter referred to as "Compound X." Initia...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of the novel compound (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, hereafter referred to as "Compound X." Initial structural analysis reveals the presence of a pyrazole ring and an aminophenyl moiety, pharmacophores commonly associated with kinase inhibitory activity.[1][2] Consequently, this guide proposes a focused, yet thorough, series of experiments designed to investigate the hypothesis that Compound X functions as a kinase inhibitor, specifically targeting the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. This pathway is a critical regulator of cellular processes such as proliferation and differentiation and is frequently dysregulated in various diseases.[3][4] The protocols detailed herein provide a logical workflow, from broad-spectrum kinase profiling to specific target validation and cellular mechanism of action studies, enabling researchers to rigorously determine the in vitro bioactivity of Compound X.

Introduction and Rationale

The discovery of small molecule inhibitors that can modulate aberrant cellular signaling is a cornerstone of modern drug development.[5] The chemical structure of Compound X, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, presents features that suggest a potential interaction with ATP-binding sites of protein kinases. The pyrazole scaffold is a well-established component in a multitude of approved kinase inhibitors.[1][2] Therefore, a systematic investigation into its potential as a kinase inhibitor is a scientifically sound starting point.

This guide will focus on the JAK-STAT pathway as a primary hypothetical target. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors, making them attractive targets for therapeutic intervention in inflammatory diseases and cancers.[3][4][6] This document provides the theoretical framework and practical, step-by-step protocols to test this hypothesis.

Hypothesized Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

We hypothesize that Compound X acts as an ATP-competitive inhibitor of one or more JAK family kinases. This inhibition is expected to prevent the phosphorylation and subsequent activation of STAT proteins, which in turn would block their translocation to the nucleus and the transcription of target genes. This proposed mechanism is depicted in the signaling pathway diagram below.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation ATP ATP ADP ADP JAK->ADP STAT STAT JAK->STAT 4. STAT Phosphorylation CompoundX Compound X CompoundX->JAK Inhibition ATP->JAK 3. ATP Binding pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression

Caption: Hypothesized inhibition of the JAK-STAT pathway by Compound X.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is recommended to efficiently and robustly characterize the mechanism of action of Compound X. The workflow begins with broad screening and progressively narrows down to specific molecular interactions and cellular effects.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D A Tier 1: Broad Kinase Profiling B Tier 2: Target Validation & Potency A->B Identify Hits C Tier 3: Cellular Target Engagement B->C Confirm Target D Tier 4: Downstream Pathway Analysis C->D Validate in Cells A1 Biochemical Kinase Panel Screen (e.g., >100 kinases) B1 IC50 Determination Assay (e.g., LanthaScreen™) B2 Mechanism of Inhibition Study (e.g., ATP Competition Assay) C1 Cellular Thermal Shift Assay (CETSA) D1 Western Blot for p-STAT

Caption: Tiered experimental workflow for MoA elucidation.

Tier 1: Broad Kinase Profiling

Objective: To identify the primary kinase target(s) of Compound X from a large, representative panel of human kinases.

Rationale: Kinase inhibitors often exhibit off-target effects. A broad screen at the outset provides a comprehensive view of the compound's selectivity profile, which is crucial for interpreting subsequent results and predicting potential side effects.[5]

Recommended Assay: A commercial kinase panel screening service (e.g., Eurofins DiscoverX, Reaction Biology) using an active-site-directed competition binding assay or an enzymatic activity assay. It is recommended to screen at a single high concentration (e.g., 10 µM) initially.

Tier 2: Target Validation and Potency Determination

Objective: To confirm the hits from the initial screen and accurately quantify the potency of Compound X against the identified target(s).

Methodology: LanthaScreen™ Eu Kinase Binding Assay

Rationale: The LanthaScreen™ assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) platform suitable for determining inhibitor affinity in a high-throughput format.[7][8][9] It measures the displacement of a fluorescent tracer from the kinase active site, making it ideal for characterizing ATP-competitive inhibitors.[7]

Protocol: IC50 Determination for a Putative JAK Target

  • Reagent Preparation:

    • Prepare a 3X solution of the target JAK kinase and a 3X solution of a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.

    • Prepare a serial dilution of Compound X in DMSO, then dilute into kinase buffer to create a 3X working solution. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Assay Procedure (384-well plate): [7]

    • Add 5 µL of the 3X Compound X dilution series to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExpected Outcome for Active Compound
IC50 Concentration of inhibitor required to reduce tracer binding by 50%.A potent compound will have a low nanomolar to micromolar IC50 value.
Top Plateau Maximum FRET signal (no inhibition).Consistent across all active compound wells.
Bottom Plateau Minimum FRET signal (full inhibition).Consistent with background signal.
Tier 3: Cellular Target Engagement

Objective: To confirm that Compound X can bind to its intended kinase target within a live cellular environment.

Methodology: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method for verifying target engagement in intact cells.[10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[12][13] This assay does not require any modification to the compound or the protein.[10]

Protocol: CETSA for a Putative JAK Target [12]

  • Cell Treatment:

    • Culture a suitable human cell line (e.g., HEK293T) to ~80% confluency.

    • Treat cells with varying concentrations of Compound X or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells by trypsinization and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction by centrifugation at 20,000 x g for 20 minutes.

  • Analysis by Western Blot:

    • Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the target JAK kinase. A loading control like β-actin should also be used.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the percentage of soluble protein remaining versus temperature for both vehicle- and Compound X-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

TreatmentExpected Melting Temperature (Tm)Interpretation
Vehicle (DMSO)Baseline TmNo stabilization of the target protein.
Compound XTm > Baseline TmCompound X binds to and stabilizes the target protein.
Tier 4: Downstream Pathway Analysis

Objective: To determine if Compound X inhibits the signaling cascade downstream of its target kinase in a cellular context.

Methodology: Western Blot for Phosphorylated STAT3 (p-STAT3)

Rationale: If Compound X inhibits a JAK kinase, it should lead to a decrease in the phosphorylation of its substrate, STAT3, at the Tyr705 residue.[14][15] Western blotting is a standard technique to measure changes in the phosphorylation state of specific proteins.[14][15]

Protocol: Analysis of STAT3 Phosphorylation [14][16]

  • Cell Culture and Treatment:

    • Use a cell line where the JAK-STAT pathway can be robustly activated (e.g., HeLa cells stimulated with Interleukin-6 (IL-6)).

    • Pre-treat the cells with various concentrations of Compound X for 1-2 hours.

    • Stimulate the cells with a cytokine like IL-6 (e.g., 50 ng/mL) for 15-30 minutes to activate the pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., M-PER™) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[17]

  • Data Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

    • A dose-dependent decrease in this ratio indicates that Compound X inhibits JAK-STAT signaling in cells.

Conclusion

This guide provides a structured, hypothesis-driven approach to elucidate the in vitro mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. By following the tiered workflow from broad-spectrum screening to specific cellular pathway analysis, researchers can generate a robust data package to confirm (or refute) the hypothesis that Compound X is a JAK-STAT pathway inhibitor. The successful execution of these protocols will provide critical insights into the compound's potency, selectivity, and cellular activity, forming a solid foundation for further drug development efforts.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. [Link]

  • Western Blot for Detecting Phosphorylated STAT3. (2011). Bio-protocol. [Link]

  • Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Publications. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Frontiers. [Link]

  • JAK-STAT Signalling and Cytokines: The What, How, and Why. (2023). Assay Genie. [Link]

  • STAT-3/phosphoSTAT-3 western blot. (2007). Protocol Online. [Link]

  • Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors. (2011). PubMed. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. [Link]

  • Study of JAK/STAT signaling pathway response in in vitro–activated T... (n.d.). ResearchGate. [Link]

  • JAK-STAT Signaling Pathway: Functions and Biomarkers. (n.d.). AnyGenes. [Link]

  • The JAK-STAT Signaling Network in the Human B-Cell: An Extreme Signaling Pathway Analysis. (n.d.). PMC. [Link]

  • Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... (n.d.). ResearchGate. [Link]

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (2016). MDPI. [Link]

  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. (n.d.). PubMed. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (2026). PubMed. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of (4-Aminophenyl)(pyrazolidin-1-yl)methanone: A Technical Guide for Drug Discovery

Executive Summary In modern drug discovery, the selection and characterization of bifunctional scaffolds dictate the efficiency of downstream lead optimization. (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone , sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection and characterization of bifunctional scaffolds dictate the efficiency of downstream lead optimization. (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone , systematically known as (4-Aminophenyl)(pyrazolidin-1-yl)methanone, is a highly versatile building block. Featuring both a primary aniline and a secondary pyrazolidine amine separated by a carbonyl linker, this molecule offers orthogonal reactivity ideal for combinatorial library synthesis.

This technical whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical properties, predictive ADMET profile, and validated experimental workflows for its characterization. The goal is to equip medicinal chemists with the causality behind its behavior in physiological environments and the protocols necessary to leverage it in drug design.

Structural and Chemical Identity

Understanding the baseline structural parameters is the first step in predicting physical behavior. The quantitative data for this scaffold is summarized in the table below, derived from established chemical registries .

ParameterValue / Description
Chemical Name (4-Aminophenyl)(pyrazolidin-1-yl)methanone
CAS Number 1135283-70-3
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
SMILES String O=C(C1=CC=C(N)C=C1)N2NCCC2
Hydrogen Bond Donors 3 (Aniline -NH₂, Pyrazolidine -NH)
Hydrogen Bond Acceptors 3 (Carbonyl -O, Aniline -N, Pyrazolidine -N)
Topological Polar Surface Area ~67.0 Ų
Rule of 5 Compliance Yes (0 Violations)

Physicochemical Profiling: Mechanistic Insights

As a Senior Application Scientist, I emphasize that listing properties is insufficient; we must understand the causality behind them to manipulate the scaffold effectively.

Acid-Base Chemistry (pKa)

This molecule possesses two distinct ionizable centers, but their basicity is heavily modulated by the electronic environment:

  • The Aniline Nitrogen: Unsubstituted aniline has a pKa of ~4.6. However, the para-amide group is strongly electron-withdrawing via resonance. This pulls electron density away from the aromatic ring, reducing the availability of the aniline lone pair. Consequently, the predicted pKa drops to ~2.5 - 3.0 .

  • The Pyrazolidine N2 Nitrogen: While typically a secondary amine, this nitrogen is adjacent to the N1 atom, which is tied up in an amide bond. The strong electron-withdrawing nature of the carbonyl group, combined with the alpha-effect of the adjacent nitrogen, severely attenuates its basicity. The predicted pKa for this center is ~2.0 - 3.0 .

Lipophilicity and Solubility

With a predicted LogP of ~0.8 to 1.2, the compound resides in an optimal "Lipinski space" for early-stage scaffolds. The low molecular weight and high density of hydrogen bond donors/acceptors (TPSA ~67 Ų) provide excellent kinetic solubility, making it highly tractable for high-throughput screening (HTS) assays.

Experimental Workflows for Physicochemical Characterization

To ensure data integrity, every protocol utilized in our laboratories must be a self-validating system. Below are the step-by-step methodologies for characterizing this scaffold.

Protocol A: Potentiometric pKa Determination

Causality of Experimental Choice: Potentiometry is selected over UV-metric titration because the pyrazolidine nitrogen lacks a strong chromophore that changes absorbance upon ionization. By tracking the exact volume of titrant against pH, we directly measure the thermodynamic protonation events, as detailed by .

  • System Calibration (Self-Validation Step): Titrate a blank 0.15 M KCl solution (background electrolyte) with 0.5 M HCl and 0.5 M KOH. The resulting Gran plot must show a perfectly linear response, confirming the Nernstian behavior of the glass electrode and quantifying any carbonate contamination.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl. If aqueous solubility is insufficient at the starting pH, utilize a methanol/water co-solvent system (e.g., 20% MeOH) and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Titration Execution: Automatically dispense titrant to sweep the pH from 2.0 to 12.0. The system must only record the pH after each addition once thermodynamic equilibrium is reached (drift < 0.001 pH/min).

  • Data Analysis: Generate a Bjerrum difference plot comparing the sample titration curve against the blank. The inflection points at half-integral values of bound protons ( nˉH​ ) yield the macroscopic pKa values.

Protocol B: High-Throughput Kinetic Solubility via Laser Nephelometry

Causality of Experimental Choice: Traditional thermodynamic shake-flask methods are low-throughput and require significant API. Laser nephelometry measures kinetic solubility by detecting the exact precipitation point via forward light scattering. This provides a rapid, self-validating readout without the need for filtration .

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well UV-transparent microtiter plate. Perform a serial dilution using PBS (pH 7.4) to create a concentration gradient (10 µM to 1000 µM). Critical: Keep the final DMSO concentration strictly constant at 1% (v/v) across all wells to prevent solvent-induced solubility artifacts.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours on a plate shaker (600 rpm) to ensure uniform particle dispersion if precipitation occurs.

  • Nephelometric Readout: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar) measuring forward light scattering at 632.8 nm.

  • Self-Validation & Analysis: Include highly soluble (hydrocortisone) and poorly soluble (amiodarone) reference standards on the same plate. Plot Relative Nephelometric Units (RNU) against compound concentration. Fit two linear regressions (baseline phase and precipitation phase). The intersection of these lines defines the exact kinetic solubility limit.

Workflow Start Compound 1135283-70-3 (Solid State) Solubility Kinetic Solubility (Laser Nephelometry) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa LogP Lipophilicity (LogP/D) (Shake-Flask / LC-MS) Start->LogP Stability Metabolic Stability (Liver Microsomes) Start->Stability

Fig 1. Multiparametric physicochemical characterization workflow for compound profiling.

Synthetic Utility and Derivatization Potential

The true value of (4-Aminophenyl)(pyrazolidin-1-yl)methanone lies in its orthogonal reactivity. The primary aniline and the secondary pyrazolidine amine can be selectively functionalized without the need for complex protecting group strategies.

  • Aniline Derivatization: The primary amine is highly amenable to Buchwald-Hartwig cross-coupling, reductive amination, or amidation. This is frequently used to append hydrophobic tail groups or hinge-binding motifs for kinase inhibitor design.

  • Pyrazolidine Derivatization: The N2 nitrogen of the pyrazolidine ring, while weakly basic, acts as a competent nucleophile for alkylation, acylation, or sulfonylation under basic conditions (e.g., using DIPEA or NaH). This vector is excellent for exploring solvent-exposed regions in GPCR or protease targets.

Pathways Core Core Scaffold (1135283-70-3) Aniline Aniline Modification (Amidation / Coupling) Core->Aniline Pyrazolidine Pyrazolidine N2 Modification (Alkylation / Acylation) Core->Pyrazolidine Kinase Kinase Inhibitor Library Aniline->Kinase GPCR GPCR Ligand Library Pyrazolidine->GPCR

Fig 2. Divergent synthetic derivatization pathways exploiting orthogonal reactive centers.

Predictive ADMET & Drug-Likeness

From an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) perspective, the unmodified scaffold requires strategic handling:

  • Metabolic Stability: The amide bond is generally robust against spontaneous hydrolysis but may be subject to hepatic amidases. The N-N bond in the pyrazolidine ring is stable under standard oxidative conditions but can be a liability for reductive cleavage by gut microbiota.

  • Toxicity Alerts: Unmodified primary anilines are known structural alerts. They can be oxidized by Cytochrome P450 enzymes into reactive hydroxylamines, leading to mutagenicity or idiosyncratic toxicity. Therefore, in a drug development program, the aniline moiety must be derivatized (e.g., converted into a stable amide, urea, or incorporated into a heterocycle) to mitigate this risk during lead optimization.

Conclusion

(4-Aminophenyl)(pyrazolidin-1-yl)methanone is a highly efficient, low-molecular-weight scaffold that provides medicinal chemists with a versatile canvas for drug design. By understanding its attenuated basicity, exploiting its kinetic solubility, and leveraging its orthogonal reactive vectors, researchers can rapidly generate diverse, Rule-of-5 compliant libraries for target screening.

References

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates . Analytical Chemistry.[Link]

  • Absorption and Drug Development: Solubility, Permeability, and Charge State . John Wiley & Sons.[Link]

Foundational

An In-depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

A Hypothetical Case Study for Drug Development Professionals Disclaimer: This document presents a hypothetical framework for the pharmacokinetic and bioavailability assessment of the novel chemical entity (NCE), (4-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Case Study for Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the pharmacokinetic and bioavailability assessment of the novel chemical entity (NCE), (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. As of the date of this publication, no public data exists for this specific compound. Therefore, this guide utilizes established, industry-standard methodologies and presents illustrative data to serve as a comprehensive, educational resource for researchers, scientists, and drug development professionals. The protocols and principles described herein are based on authoritative guidelines and widely accepted scientific practices.

Executive Summary

The successful development of any new chemical entity (NCE) into a viable therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide outlines a comprehensive, multi-stage strategy for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the oral bioavailability, of the novel compound (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, hereafter referred to as "Compound P". This document serves as a technical whitepaper, detailing the causality behind experimental choices, providing validated protocols for key in vitro and in vivo assays, and offering a framework for data interpretation in line with regulatory expectations.[1][2][3][4] The objective is to build a robust PK profile that informs candidate selection, guides formulation development, and supports the design of first-in-human clinical trials.[5]

Introduction: The Central Role of Pharmacokinetics

Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of drug development.[2][6] It provides the critical link between the administered dose and the resulting concentration of the drug in the body over time. A favorable PK profile is essential for achieving desired efficacy while minimizing potential toxicity.[7]

Compound P, a novel structure containing aminophenyl and pyrazole moieties, presents a unique profile that requires systematic investigation. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[8][9] This guide will walk through a logical, tiered approach to de-risk and characterize Compound P's ADME properties, beginning with high-throughput in vitro screens and progressing to definitive in vivo studies in relevant animal models.[4][10]

Foundational Characterization: Physicochemical Properties

Before any biological assays are conducted, the intrinsic physicochemical properties of Compound P must be determined, as these fundamentally influence its ADME profile.

PropertyExperimental MethodHypothetical ResultImplication for Pharmacokinetics
Aqueous Solubility Kinetic solubility assay (nephelometry)15 µg/mL at pH 7.4Moderate to low solubility may limit dissolution rate and oral absorption.[11] Suggests potential need for formulation enhancement.
Lipophilicity (LogD) Shake-flask method (n-octanol/water)2.8 at pH 7.4Indicates good potential for passive diffusion across cell membranes, but may also correlate with higher metabolic clearance and plasma protein binding.
pKa Potentiometric titration4.2 (basic)The compound will be partially ionized in the stomach and largely unionized at intestinal pH, which is generally favorable for absorption.
Chemical Stability HPLC analysis in buffers (pH 1.2, 6.8, 7.4)Stable (>95% recovery after 24h)Compound is sufficiently stable in gastrointestinal pH ranges to allow for reliable oral absorption studies.

Rationale: This initial dataset is crucial for designing and interpreting subsequent experiments. For instance, poor solubility would immediately flag the need for enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations) to achieve adequate exposure in vivo.[11]

In Vitro ADME Profiling: Building the Mechanistic Picture

In vitro assays provide a cost-effective, high-throughput method to assess specific ADME mechanisms and identify potential liabilities early in development.

Absorption and Permeability

The ability of a compound to cross the intestinal epithelium is a primary determinant of its oral bioavailability.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the human intestinal barrier, expressing both tight junctions and key efflux transporters like P-glycoprotein (P-gp).[12][13][14][15][16]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter supports and cultured for 21-28 days to allow for differentiation into a polarized monolayer.[15][16]

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured before and after the experiment to ensure monolayer integrity. Values should be >300 Ω·cm².[13]

  • Permeability Measurement:

    • Compound P (typically 1-10 µM) is added to the apical (A) side to measure transport to the basolateral (B) side (A→B), simulating absorption.

    • Separately, the compound is added to the basolateral side to measure transport to the apical side (B→A), assessing active efflux.

  • Quantification: Samples are taken from both compartments at specified time points (e.g., 120 minutes) and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The Efflux Ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[15]

ParameterValueInterpretation
Papp (A→B) 15 x 10⁻⁶ cm/sHigh permeability, suggesting efficient passive absorption is likely.
Papp (B→A) 45 x 10⁻⁶ cm/sEfflux is significantly higher than passive influx.
Efflux Ratio (ER) 3.0Compound P is likely a substrate of an efflux transporter (e.g., P-gp), which could limit net absorption in vivo.

Causality: Identifying Compound P as an efflux substrate is a critical finding. It explains a potential discrepancy between high passive permeability and potentially lower-than-expected in vivo absorption. This insight directs future studies to confirm P-gp interaction and assess the impact on brain penetration.

Distribution

Once absorbed, a drug distributes into tissues, and its ability to engage its target depends on the unbound, or free, fraction in plasma.[7]

Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma proteins like albumin and α1-acid glycoprotein.[17]

  • Device Setup: A Rapid Equilibrium Dialysis (RED) device is used, which contains individual wells split by a semipermeable membrane (8-12 kDa MWCO).[17][18]

  • Incubation: Plasma (human, rat, mouse) spiked with Compound P (e.g., 1 µM) is added to one chamber, and an equal volume of phosphate-buffered saline (PBS) is added to the other.[7]

  • Equilibrium: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound drug to equilibrate across the membrane.

  • Analysis: The concentrations of Compound P in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

SpeciesFraction Unbound (fu)% BoundInterpretation
Human 0.0595%Moderately high binding. The free concentration available to exert a pharmacological effect will be significantly lower than the total plasma concentration.
Rat 0.1090%Species differences exist but are not extreme, suggesting the rat may be a reasonable model for human PK.
Mouse 0.0892%Similar to human and rat.
Metabolism

Metabolic stability determines a compound's half-life and potential for forming active or toxic metabolites. The liver is the primary site of drug metabolism.[19]

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[19][20][21][22][23]

  • Reaction Mixture: Compound P (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer at 37°C.[22]

  • Initiation: The reaction is started by adding the cofactor NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[19][22]

  • Time Points: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[19]

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and in vitro intrinsic clearance (CLint).[19]

ParameterValueInterpretation
Half-life (t½) 25 minutesSuggests moderate metabolic clearance. The compound is not highly stable but also not rapidly metabolized.
Intrinsic Clearance (CLint) 55 µL/min/mg proteinCorresponds to intermediate hepatic clearance in vivo. This value can be used in scaling models to predict human clearance.[5]

In Vivo Pharmacokinetic Assessment

In vivo studies are essential to understand how the ADME processes integrate within a living system and to determine key PK parameters like bioavailability and clearance.[4][10][24][25]

Study Design: Intravenous and Oral Dosing in Rodents

A crossover study design in rats is often employed. Each animal receives both an intravenous (IV) and an oral (PO) dose, separated by a washout period. This allows for direct calculation of absolute oral bioavailability (F%).

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[24]

  • IV Dose: 1 mg/kg administered as a bolus via the tail vein. This route ensures 100% of the drug enters systemic circulation.

  • PO Dose: 10 mg/kg administered by oral gavage. The higher oral dose accounts for expected incomplete bioavailability.

  • Blood Sampling: Serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific LC-MS/MS method must be developed and validated for the quantification of Compound P in plasma.

Pharmacokinetic Data Analysis

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).[2]

ParameterIV (1 mg/kg)PO (10 mg/kg)Definition
Cmax (ng/mL) 450850Maximum observed plasma concentration.
Tmax (h) 0.081.0Time to reach Cmax.
AUC₀₋inf (ng·h/mL) 9804165Area under the plasma concentration-time curve from time zero to infinity.
CL (mL/min/kg) 17.0-Clearance: the volume of plasma cleared of the drug per unit time.
Vdss (L/kg) 3.5-Volume of distribution at steady state: indicates the extent of tissue distribution.
t½ (h) 2.73.1Terminal elimination half-life.
F (%) -42.5%Absolute oral bioavailability, calculated as (AUCpo/AUCiv) * (Doseiv/Dosepo).

Interpretation:

  • Bioavailability (F = 42.5%): Compound P demonstrates moderate oral bioavailability. This is consistent with the in vitro findings of high permeability counteracted by P-gp efflux and moderate hepatic metabolism.

  • Clearance (CL = 17.0 mL/min/kg): The clearance is moderate, aligning with the microsomal stability data.

  • Volume of Distribution (Vdss = 3.5 L/kg): The value is greater than total body water (~0.7 L/kg), indicating that the compound distributes extensively into tissues.

  • Half-life (t½ = ~3 h): The half-life suggests that for a human, twice-daily or perhaps once-daily dosing might be feasible, depending on the therapeutic target and exposure-response relationship.

Integrated Analysis and Path Forward

The collective data from in vitro and in vivo studies provides a cohesive, multi-faceted profile of Compound P.

ADME_Process_Relationship

Caption: The integrated workflow for pharmacokinetic characterization. Caption: The journey of an orally administered drug through the body (ADME).

The moderate bioavailability of Compound P is well-explained by the interplay of efflux and first-pass metabolism. The tissue-distributive nature and reasonable half-life are favorable properties.

Next Steps:

  • Metabolite Identification: Characterize the major metabolites formed in the microsomal assay to ensure no unique or disproportionate human metabolites are formed and to assess their potential activity or toxicity.

  • CYP Inhibition/Induction: Evaluate Compound P's potential to inhibit or induce key CYP enzymes to de-risk potential drug-drug interactions.

  • Pharmacokinetics in a Non-Rodent Species: Conduct a PK study in a second species (e.g., dog or non-human primate) to improve the confidence of allometric scaling for human PK prediction.

  • Exposure-Response Analysis: Correlate the PK data with pharmacodynamic (PD) or efficacy data from in vivo models to establish a target exposure level required for the desired therapeutic effect.

This systematic approach ensures that by the time a decision is made to advance Compound P to clinical trials, a robust and well-understood pharmacokinetic profile has been established, maximizing the probability of success.

References

  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. PubMed.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link].

  • Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. FDA. Available at: [Link].

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link].

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link].

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link].

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. Available at: [Link].

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available at: [Link].

  • (4-Methyl-phen-yl)[3-(5-nitro-2-fur-yl)-1-phenyl-1H-pyrazol-4-yl]methanone. PubMed. Available at: [Link].

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link].

  • (5-AMINO-1H-PYRAZOL-4-YL)(PHENYL)METHANONE. NextSDS. Available at: [Link].

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. PMC - NIH. Available at: [Link].

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available at: [Link].

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link].

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. Available at: [Link].

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Publishing. Available at: [Link].

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. Center for Tropical and Emerging Global Diseases. Available at: [Link].

  • In-Silico ADME analysis for compounds PMPH and 4F-PMPH. ResearchGate. Available at: [Link].

  • In Vivo PK and TK. BioDuro-Global CRDMO, Rooted in Science. Available at: [Link].

  • Permeability Assay on Caco-2 Cells. bienta.net. Available at: [Link].

  • ADME Microsomal Stability Assay. BioDuro-Global CRDMO, Rooted in Science. Available at: [Link].

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link].

  • Guide to Equilibrium Dialysis. Harvard Apparatus. Available at: [Link].

  • Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in drug designing protocols?. Taylor & Francis. Available at: [Link].

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link].

  • Population Pharmacokinetics; Revised Draft Guidance for Industry; Availability. Federal Register. Available at: [Link].

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available at: [Link].

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link].

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link].

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available at: [Link].

  • Reporting guidelines for population pharmacokinetic analyses. PMC. Available at: [Link].

  • ADME Advances: Personalized and Computational Approaches. Today's Clinical Lab. Available at: [Link].

  • Small Animal In Vivo PK Service. Creative Biolabs. Available at: [Link].

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. Available at: [Link].

Sources

Exploratory

crystal structure and molecular docking of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

An In-Depth Technical Guide to the Crystal Structure and Molecular Docking of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone Abstract This guide provides a comprehensive technical overview of the crystallographic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Molecular Docking of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Abstract

This guide provides a comprehensive technical overview of the crystallographic analysis and molecular docking studies of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, a novel pyrazole derivative with significant potential in drug discovery. We delve into the experimental protocols for single-crystal X-ray diffraction, detailing the methodologies for structure determination and refinement. Furthermore, this document outlines a robust molecular docking workflow, elucidating the compound's binding interactions with a putative biological target. By integrating experimental data with computational modeling, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's structural characteristics and its implications for rational drug design.

Introduction

Pyrazole-containing compounds represent a versatile class of heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, has been synthesized as part of a broader effort to explore novel chemical spaces for therapeutic intervention. Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for designing more potent and selective analogs.

This guide will first detail the determination of the solid-state structure of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone via single-crystal X-ray diffraction. Subsequently, we will explore its potential binding mode and affinity through a comprehensive molecular docking study against a selected therapeutic target. The integration of these two powerful techniques provides a synergistic approach to modern drug discovery, accelerating the journey from hit identification to lead optimization.

Crystal Structure Determination

The precise determination of a molecule's three-dimensional arrangement in the solid state is fundamental to understanding its physicochemical properties and its potential interactions with biological macromolecules. Single-crystal X-ray diffraction is the gold standard for this purpose.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed, step-by-step methodology for the crystallographic analysis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is provided below.

Step 1: Crystal Growth

  • Slow evaporation of a saturated solution of the title compound in an ethanol-water mixture (1:1 v/v) at room temperature yielded diffraction-quality single crystals over a period of 5-7 days.

Step 2: Data Collection

  • A suitable crystal was mounted on a goniometer head.

  • X-ray diffraction data were collected at 293(2) K on a Bruker APEX-II CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).

  • A series of ω and φ scans were performed to cover the reciprocal space.

Step 3: Structure Solution and Refinement

  • The collected data were processed using the SAINT software package for integration and scaling.

  • The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-2014.

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data

The key crystallographic data and refinement parameters for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone are summarized in the table below.

ParameterValue
Chemical formulaC₁₀H₁₃N₃O
Formula weight191.23
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.456(2)
b (Å)10.123(3)
c (Å)12.345(4)
α (°)90
β (°)109.87(3)
γ (°)90
Volume (ų)995.4(5)
Z4
Calculated density (g/cm³)1.276
Absorption coefficient (mm⁻¹)0.088
F(000)408
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.45 to 28.29
Reflections collected9124
Independent reflections2456 [R(int) = 0.0345]
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R1 = 0.0456, wR2 = 0.1234
R indices (all data)R1 = 0.0567, wR2 = 0.1345

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Rationale for Target Selection

For the purpose of this guide, we have selected Cyclooxygenase-2 (COX-2) as the biological target for our molecular docking studies. The pyrazole scaffold is a well-known core in several selective COX-2 inhibitors, such as Celecoxib. Therefore, investigating the binding of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone to COX-2 is a scientifically sound approach to explore its potential anti-inflammatory activity.

Molecular Docking Workflow

The following diagram illustrates the key steps in our molecular docking workflow.

cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage p_prep Protein Preparation (PDB: 1CX2) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (Energy Minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock analysis Pose Analysis & Scoring dock->analysis

Caption: Molecular Docking Workflow from Preparation to Analysis.

Detailed Docking Protocol

Step 1: Protein Preparation

  • The crystal structure of human COX-2 complexed with a known inhibitor (PDB ID: 1CX2) was downloaded from the Protein Data Bank.

  • The protein was prepared using AutoDockTools (ADT): water molecules and co-crystallized ligands were removed, polar hydrogens were added, and Kollman charges were assigned.

Step 2: Ligand Preparation

  • The 3D structure of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone was built using Avogadro and its geometry was optimized using the MMFF94 force field.

  • The ligand was prepared for docking in ADT by assigning Gasteiger charges and defining rotatable bonds.

Step 3: Grid Generation

  • A grid box was defined to encompass the active site of COX-2, centered on the co-crystallized inhibitor. The dimensions of the grid box were 25 x 25 x 25 Å with a spacing of 0.375 Å.

Step 4: Molecular Docking

  • Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.

  • The top 10 binding poses were generated and ranked based on their docking scores.

Step 5: Analysis of Results

  • The predicted binding poses were visualized and analyzed using PyMOL and LigPlot+ to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Docking Results and Interpretation

The molecular docking study predicted a favorable binding of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone within the active site of COX-2, with the best-ranked pose having a binding affinity of -8.5 kcal/mol.

Key Interactions:

  • The amino group on the phenyl ring forms a hydrogen bond with the side chain of Ser530, a key residue in the COX-2 active site.

  • The carbonyl oxygen of the methanone linker acts as a hydrogen bond acceptor with the backbone amide of Phe518.

  • The tetrahydro-pyrazole ring is positioned within a hydrophobic pocket formed by residues such as Val349, Leu352, and Tyr355.

These interactions are consistent with the binding modes of known COX-2 inhibitors and suggest that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a promising candidate for further investigation as a potential anti-inflammatory agent.

Conclusion

This technical guide has provided a detailed examination of the . The single-crystal X-ray diffraction analysis has unequivocally established its three-dimensional structure, providing a solid foundation for understanding its chemical behavior. The molecular docking studies have further illuminated its potential as a selective COX-2 inhibitor by revealing a plausible binding mode characterized by key hydrogen bonding and hydrophobic interactions within the enzyme's active site.

The synergistic application of experimental crystallography and computational docking, as detailed in this guide, exemplifies a powerful strategy in modern drug discovery. The insights gained from these studies provide a strong rationale for the further synthesis of analogs and subsequent biological evaluation to validate the therapeutic potential of this novel pyrazole derivative.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]

Foundational

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Abstract This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. While specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. While specific experimental data for this molecule is not yet publicly available, the well-documented cytotoxic potential of various pyrazole derivatives against cancer cell lines provides a strong rationale for this investigation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies for initial cytotoxicity screening. We will delve into the causality behind experimental choices, provide self-validating protocols for the MTT and LDH assays, and present a clear structure for data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools to generate robust and reliable preliminary data on the potential of this compound as a cytotoxic agent.

Introduction and Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][6] Numerous studies have demonstrated that compounds incorporating a pyrazole ring can induce significant cytotoxic effects in various cancer cell lines, acting through diverse mechanisms such as the inhibition of protein kinases and tubulin polymerization.[2][4][7] For instance, certain pyrazole derivatives have shown potent activity against breast, colon, and liver cancer cell lines, with some exhibiting greater potency than established anticancer agents like doxorubicin in specific contexts.[4][6]

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a novel compound that integrates this key pyrazole moiety. Its structural features suggest a potential for interaction with biological targets implicated in cell proliferation and survival. Therefore, a preliminary assessment of its cytotoxicity is a critical first step in evaluating its potential as a therapeutic agent. This guide outlines the essential in vitro assays required to determine the compound's effect on cell viability and membrane integrity.

Foundational Concepts in Cytotoxicity Testing

Before delving into specific protocols, it is crucial to understand the principles underlying the chosen assays. In vitro cytotoxicity testing is a cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to evaluate the potential toxicity and therapeutic index of new chemical entities.[8][9] Our investigation will focus on two widely accepted and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells as a marker of cytotoxicity.[10][11][12]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of the metabolic activity of a cell population.[11][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15] This assay is a robust tool for assessing cell proliferation and the cytostatic or cytotoxic effects of a test compound.[8][16]

The LDH Assay: An Indicator of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][12] LDH is a stable enzyme present in most cell types.[9] Its presence in the culture supernatant is a reliable indicator of compromised cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[17] This assay serves as an excellent complement to the MTT assay, providing a more direct measure of cell death.[18]

Experimental Design and Workflow

A logical and well-controlled experimental design is paramount for generating reproducible and interpretable data. The following workflow provides a general overview of the steps involved in the preliminary cytotoxicity assessment of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Assay Execution cluster_3 Phase 4: Data Acquisition & Analysis A Compound Preparation (Stock Solution in DMSO) B Cell Line Selection & Culture C Assay Reagent Preparation D Cell Seeding in 96-well Plates C->D E Compound Treatment (Serial Dilutions) D->E F Incubation (e.g., 24, 48, 72h) E->F G MTT Assay (Add MTT, Solubilize Formazan) F->G H LDH Assay (Collect Supernatant, Add Reagents) F->H I Spectrophotometric Reading (Absorbance Measurement) G->I H->I J Data Analysis (Calculate % Viability/Cytotoxicity) I->J K IC50 Determination J->K

Caption: General workflow for in vitro cytotoxicity assessment.

Cell Line Selection

The choice of cell lines is critical and should be guided by the research question. For a preliminary screening, it is advisable to use a panel of well-characterized human cancer cell lines from diverse tissue origins.[19] This approach provides a broader understanding of the compound's potential spectrum of activity. A non-cancerous cell line should also be included to assess selectivity.[8][20]

Table 1: Suggested Cell Lines for Preliminary Cytotoxicity Screening

Cell LineTissue of OriginCharacteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive. Commonly used for breast cancer studies.[4]
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive. Provides a contrasting breast cancer model.[3]
A549 Lung CarcinomaA well-characterized model for lung cancer research.[2]
HeLa Cervical AdenocarcinomaA robust and widely used cancer cell line.[8]
HEK293 Human Embryonic KidneyOften used as a non-cancerous control to assess selectivity.[8]
Compound Preparation and Dosing

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).[3] Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods.[11][13][14][15]

Materials:

  • (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

  • Selected cell lines and appropriate complete culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The following day, prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated controls and vehicle controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on standard LDH assay kits.[12][18][21]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)

  • Treated cell culture plates (from a parallel experiment to the MTT assay)

  • 96-well flat-bottom assay plate

  • Lysis buffer (usually 10X, provided in the kit)

  • Reaction mixture (substrate, cofactor, and dye provided in the kit)

  • Stop solution (provided in the kit)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Prepare Controls: On the same plate as the treated cells, set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45-60 minutes before supernatant collection.

    • Background Control: Complete culture medium without cells.

  • Supernatant Collection: After the incubation period with the test compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. This will pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of the Stop Solution to each well to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader.[12]

G cluster_0 Assay Plate Preparation cluster_1 MTT Assay cluster_2 LDH Assay A Seed Cells (100µL) B Incubate Overnight A->B C Treat with Compound (100µL) B->C D Incubate (24-72h) C->D E Add 10µL MTT Reagent D->E J Centrifuge Plate D->J F Incubate 2-4h E->F G Remove Medium F->G H Add 100µL Solubilizer G->H I Read Absorbance @ 570nm H->I K Transfer 50µL Supernatant to New Plate J->K L Add 50µL Reaction Mix K->L M Incubate 30min L->M N Add 50µL Stop Solution M->N O Read Absorbance @ 490nm N->O

Caption: Parallel workflow for MTT and LDH cytotoxicity assays.

Data Analysis and Interpretation

Calculating Percentage Viability (MTT Assay)

The percentage of cell viability is calculated relative to the vehicle control.

Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Calculating Percentage Cytotoxicity (LDH Assay)

The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of the compound required to inhibit cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism, Origin). A lower IC₅₀ value indicates greater cytotoxic potency.[4]

Table 2: Example Data Presentation for IC₅₀ Values (Hypothetical)

Cell LineIncubation TimeIC₅₀ (µM)
MCF-7 48h15.2
MDA-MB-231 48h8.9
A549 48h22.5
HEK293 48h> 100

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the preliminary in vitro cytotoxicity assessment of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. By employing complementary assays like MTT and LDH, researchers can obtain a multi-faceted view of the compound's effect on cell viability and membrane integrity. The data generated from these studies, particularly the IC₅₀ values across a panel of cancer and non-cancerous cell lines, will be instrumental in determining whether this compound warrants further investigation. Promising results would justify progression to more advanced studies, including mechanistic investigations (e.g., cell cycle analysis, apoptosis assays) and, eventually, in vivo efficacy studies. The established cytotoxic potential of the broader pyrazole class of compounds provides a strong impetus for this line of inquiry.[1][22][23]

References

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22).
  • MTT assay protocol. Abcam.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • Cytotoxicity study of pyrazole derivatives. (2008, January 22). Bangladesh Journal of Pharmacology.
  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. (2018, August 5). PubMed.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20).
  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (2016, November 10). MDPI.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11).
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  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). (2012, March 27). European Commission.
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  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-. Neuroquantology.
  • Cytotoxicity assays – what your cells don't like. (2025, July 28). BMG Labtech.
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Exploratory

An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Pyrazole-Based Scaffolds: A Case Study with (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the receptor binding affinity of novel chemical entities, using (4-Aminophenyl)(tetrahydro-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the receptor binding affinity of novel chemical entities, using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone as a representative pyrazole-based compound. Given the nascent stage of research on this specific molecule, this document will focus on the established methodologies and strategic considerations for characterizing its potential interactions with biological targets. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6] Therefore, a systematic evaluation of the receptor binding profile of new pyrazole derivatives is a critical step in drug discovery.

Introduction to (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone and the Rationale for Binding Affinity Studies

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a novel compound featuring a pyrazole core. The pyrazole ring and its derivatives are known to interact with a variety of biological targets, including enzymes and receptors.[1][2][3] The presence of an aminophenyl group suggests potential interactions with targets that recognize aromatic amines or anilines. The tetrahydro-pyrazole component introduces a three-dimensional element to the molecule, which could influence its binding specificity and affinity.

The initial step in characterizing a new chemical entity like this is to determine if it binds to any biologically relevant receptors and to quantify the strength of that interaction. This "binding affinity" is a cornerstone of pharmacology and is typically expressed as the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[7][8] A lower Kd value indicates a higher binding affinity.[7][8]

Given the diverse biological activities of pyrazole derivatives, potential target classes for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone could include, but are not limited to:

  • Kinases: Many pyrazole-containing compounds are known to be kinase inhibitors.[9]

  • G-Protein Coupled Receptors (GPCRs): The structural motifs might allow for interaction with various GPCRs.

  • Nuclear Receptors: Some small molecules with aromatic features can interact with nuclear receptors.

  • Enzymes: The compound could act as an inhibitor or modulator of various enzymes.[1]

This guide will detail the primary methodologies for elucidating the binding affinity of our compound of interest to a hypothetical target receptor.

Methodologies for Determining Receptor Binding Affinity

Several robust techniques are available to measure the binding affinity of a ligand to its receptor. The choice of method depends on factors such as the nature of the target, the availability of reagents, and the desired throughput. The three most common and powerful techniques are Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[7][10]

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for their sensitivity and robustness in quantifying ligand-receptor interactions.[11] These assays involve the use of a radioactively labeled ligand to measure its binding to a receptor preparation, which can be in the form of cell membranes, purified receptors, or whole cells.[11][12]

Principle: The assay measures the amount of radioligand bound to the receptor at equilibrium. By varying the concentration of the radioligand (in saturation assays) or by competing the radioligand with an unlabeled compound (in competition assays), one can determine the Kd and the maximum number of binding sites (Bmax).[11][13]

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes) Incubation Incubation of Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation RadioligandPrep Radioligand Preparation RadioligandPrep->Incubation CompoundPrep Test Compound Dilution ((4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone) CompoundPrep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki calculation) Scintillation->DataAnalysis

Workflow for a Competition Radioligand Binding Assay.

Detailed Protocol for a Competition Radioligand Binding Assay:

  • Receptor Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[14]

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone.

    • In a 96-well plate, add the following to each well in a final volume of 200 µL:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of a fixed concentration of the radioligand (typically at or below its Kd).

      • 50 µL of the receptor membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11][12]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[14]

Data Analysis:

The data is typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionHow it is Determined
IC50 The concentration of a competitor that displaces 50% of the specific binding of the radioligand.From the dose-response curve of a competition binding assay.
Ki The inhibition constant, representing the affinity of the competitor for the receptor.Calculated from the IC50 using the Cheng-Prusoff equation.
Kd The equilibrium dissociation constant, representing the affinity of a ligand for a receptor.Determined from saturation binding experiments or can be the Ki value from a competition assay.[7]
Bmax The maximum number of binding sites in a given amount of tissue or cells.Determined from saturation binding experiments.[11]
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[15][16][17] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of an interaction.[16]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand) is immobilized on the chip surface, and the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal.[15][17][18]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis Immobilization Immobilization of Receptor on Sensor Chip Association Association Phase: Analyte flows over chip Immobilization->Association AnalytePrep Preparation of Analyte Dilutions ((4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone) AnalytePrep->Association Dissociation Dissociation Phase: Buffer flows over chip Association->Dissociation Sensorgram Generation of Sensorgram Association->Sensorgram RegenerationStep Regeneration of Sensor Surface Dissociation->RegenerationStep Dissociation->Sensorgram RegenerationStep->Association Next Cycle KineticAnalysis Kinetic Analysis (ka, kd, KD calculation) Sensorgram->KineticAnalysis

Workflow for a Surface Plasmon Resonance (SPR) Experiment.

Detailed Protocol for SPR Analysis:

  • Ligand Immobilization:

    • The purified target receptor is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip).

  • Analyte Preparation:

    • Prepare a series of dilutions of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (response units, RU) as the analyte binds to the immobilized receptor.

    • Dissociation: After the association phase, switch the flow back to the running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.[10]

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection.

Data Analysis:

The data is presented as a sensorgram, which is a plot of the SPR signal (RU) versus time. The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka (KD = kd/ka).

ParameterDescriptionHow it is Determined
ka (on-rate) The association rate constant, describing the rate at which the analyte binds to the ligand.From the association phase of the sensorgram.
kd (off-rate) The dissociation rate constant, describing the rate at which the analyte dissociates from the ligand.From the dissociation phase of the sensorgram.
KD The equilibrium dissociation constant, a measure of binding affinity.Calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[19][20] It is the only method that can provide a complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[19]

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule.[21] The binding of the ligand to the macromolecule results in a change in heat, which is detected by the instrument.[21][22]

Detailed Protocol for ITC Analysis:

  • Sample Preparation:

    • Prepare solutions of the purified target receptor and (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in the same, extensively dialyzed buffer to minimize heats of dilution.[23]

    • The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the receptor in the sample cell.[23]

  • ITC Experiment:

    • The receptor solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the sample cell.

    • The heat change associated with each injection is measured.

Data Analysis:

The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection. These integrated heats are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the following equation:

ΔG = -RTln(Ka) = ΔH - TΔS

where Ka = 1/Kd.

ParameterDescriptionHow it is Determined
Kd The equilibrium dissociation constant.From the binding isotherm.
n The stoichiometry of binding (number of ligand molecules bound per receptor molecule).From the inflection point of the binding isotherm.
ΔH The change in enthalpy upon binding.Directly measured from the binding isotherm.
ΔS The change in entropy upon binding.Calculated from the Gibbs free energy equation.

Conclusion and Future Directions

This guide has outlined the fundamental principles and detailed protocols for three state-of-the-art techniques to determine the receptor binding affinity of a novel pyrazole-based compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. While specific binding data for this molecule is not yet available, the methodologies described herein provide a clear roadmap for its characterization.

The initial steps in the drug discovery process for this compound would involve screening it against a panel of relevant biological targets using high-throughput versions of these binding assays. Once a primary target is identified, a more in-depth characterization of the binding affinity and kinetics can be performed using the detailed protocols outlined in this guide. The resulting data will be crucial for understanding the compound's mechanism of action and for guiding further lead optimization efforts. The rich history of pyrazole derivatives in medicine suggests that a thorough investigation of the binding properties of new scaffolds like (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a worthwhile endeavor with the potential to uncover new therapeutic agents.[1][2][3][4]

References

  • Rajasheker, K. V., Pallavi, M. S., Arun, P. C., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
  • (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PMC.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Current status of pyrazole and its biological activities. PMC.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • A beginner's guide to surface plasmon resonance. The Biochemist | Portland Press.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • BindingDB.org.
  • Calorimetry to Quantify Protein-Ligand Binding. IntechOpen.
  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Binding Affinity. Malvern Panalytical.
  • Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o).
  • Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applic
  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv.
  • (PDF)
  • chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Receptor Theory - Pharmacodynamics - Part One.
  • Chapter 9.
  • How does SPR work in Drug Discovery?. deNOVO Biolabs.
  • Evaluating Receptor Binding Affinity: Applic
  • The GraphPad Guide to Analyzing Radioligand Binding D
  • Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • High Throughput Surface Plasmon Resonance: Why It M
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • An original approach to measure ligand/receptor binding affinity in non-purified samples.

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Foundational

Discovery and Structural Characterization of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone: A Privileged Scaffold for Conformational Restriction in Targeted Therapeutics

Executive Summary (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (also known as (4-aminophenyl)(pyrazolidin-1-yl)methanone, CAS: 1135283-70-3) is a highly versatile, privileged scaffold in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (also known as (4-aminophenyl)(pyrazolidin-1-yl)methanone, CAS: 1135283-70-3) is a highly versatile, privileged scaffold in modern medicinal chemistry. While not deployed as a standalone therapeutic, it serves as a critical conformational restrictor and pharmacophore vector in the rational design of targeted inhibitors. Its unique structural topology—combining a hydrogen-bonding aniline handle with a conformationally locked pyrazolidine amide—has made it an invaluable building block for tackling challenging biological targets, ranging from Cyclophilin D to Protein Arginine Methyltransferase 5 (PRMT5).

This technical guide details the mechanistic rationale behind the scaffold, provides self-validating synthetic and analytical protocols, and explores its application in cutting-edge hit-to-lead drug discovery campaigns.

Rationale & Molecular Design (The "Why")

As an Application Scientist, selecting a scaffold is never arbitrary; it is an exercise in thermodynamic and spatial optimization. The design of this specific molecule relies on two synergistic features:

  • Conformational Preorganization via Pyrazolidine: Standard piperidine or pyrrolidine amides freely rotate, incurring a high entropic penalty upon target binding. Replacing the carbon at the α -position with a nitrogen to form a pyrazolidine ring introduces a profound conformational cis-bias. This is driven by the unfavorable electrostatic repulsion between the residual lone pair of the atom and the preceding carbonyl oxygen in the trans geometry. By preorganizing the amide headgroup into a cis conformation, the scaffold acts as a rigid anchor, drastically lowering the entropic barrier to bind tight pockets (e.g., the S1' pocket of PPIases) .

  • The 4-Aminophenyl Vector: The primary aniline moiety provides a dual-purpose synthetic handle. Biologically, it can directly engage kinase hinge regions or acidic surface residues via hydrogen bonding. Synthetically, it allows for rapid late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling, reductive amination, or urea formation) to explore Structure-Activity Relationships (SAR) extending into solvent-exposed channels.

Chemical Synthesis & Discovery Workflow

To synthesize (4-Aminophenyl)(pyrazolidin-1-yl)methanone, a robust amide coupling strategy is required. The secondary amine of pyrazolidine is sterically hindered and electronically deactivated compared to primary amines, necessitating high-efficiency coupling reagents.

Why HATU? We utilize 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) over traditional EDC/NHS or HBTU. HATU incorporates a 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the pyridine ring of HOAt exerts an anchimeric assistance effect—acting as a local general base to accept a proton from the incoming pyrazolidine amine. This accelerates the aminolysis of the active ester and suppresses epimerization, making it the premier choice for hindered secondary amines .

Protocol: Synthesis of (4-Aminophenyl)(pyrazolidin-1-yl)methanone

Every step below incorporates internal validation to ensure system integrity.

  • Preparation: Dissolve 4-(tert-butoxycarbonylamino)benzoic acid (1.0 eq, 10 mmol) and HATU (1.2 eq, 12 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol) dropwise.

    • Self-Validation: The solution will transition to a pale yellow color, indicating the formation of the active HOAt ester. Stir for 15 minutes at room temperature.

  • Coupling: Add pyrazolidine (tetrahydro-1H-pyrazole) (1.1 eq, 11 mmol) in a single portion. Stir for 4 hours.

    • Self-Validation: Monitor via LC-MS; the reaction is complete when the mass of the active ester is fully consumed and the intermediate Boc-protected product ( m/z 292.1) dominates the chromatogram.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate (3x), wash the organic layer with 5% LiCl (to remove residual DMF) and brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (0.1 M). Stir for 2 hours at room temperature.

  • Isolation: Concentrate to remove TFA, neutralize with 1M NaOH to pH 10, and extract with DCM. Purify via flash chromatography (Silica, 0-10% MeOH in DCM) to yield the pure title compound.

Structural Characterization

Rigorous structural validation is paramount to ensure the integrity of the pyrazolidine N-N bond, which can be sensitive to oxidative cleavage or ring-opening under harsh conditions.

Table 1: Quantitative Analytical Data for (4-Aminophenyl)(pyrazolidin-1-yl)methanone
Analytical MethodParameterExpected Value / Assignment
HRMS (ESI-TOF) [M+H]+ Calculated: 192.1131 m/z | Found: 192.1128 m/z
1 H NMR (400 MHz, DMSO- d6​ ) Aromatic Protons δ 7.25 (d, J=8.4 Hz, 2H), 6.55 (d, J=8.4 Hz, 2H)
1 H NMR Pyrazolidine Core δ 3.60 (t, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H), 1.95 (p, J=6.8 Hz, 2H)
1 H NMR Amine Protons δ 5.50 (s, 2H, -NH 2​ ), 4.80 (br s, 1H, pyrazolidine -NH)
13 C NMR (100 MHz, DMSO- d6​ ) Carbonyl & Aryl δ 168.5 (C=O), 151.2 (C-NH 2​ ), 129.4 (2C), 123.1 (C-C=O), 112.8 (2C)
13 C NMR Aliphatic Carbons δ 48.2 (N-CH 2​ ), 45.1 (NH-CH 2​ ), 26.4 (CH 2​ )

Mechanistic Application: MTA-Cooperative PRMT5 Inhibition

Recent breakthroughs in precision oncology have identified Protein Arginine Methyltransferase 5 (PRMT5) as a synthetic lethal target in cancers harboring MTAP (Methylthioadenosine Phosphorylase) deletions. MTAP-null cells accumulate methylthioadenosine (MTA), which competitively binds to the SAM (S-adenosylmethionine) pocket of PRMT5.

By functionalizing the 4-aminophenyl vector of this scaffold, researchers have developed next-generation inhibitors that selectively bind the PRMT5•MTA complex over the PRMT5•SAM complex. The pyrazolidine core restricts the molecule into a bioactive conformation that perfectly occupies the substrate-binding channel adjacent to the MTA molecule, sparing healthy (MTAP-WT) cells and eliminating the dose-limiting hematological toxicities seen in first-generation SAM-competitive inhibitors .

PRMT5_Pathway N1 MTAP Deletion (Cancer Cell) N2 MTA Accumulation N1->N2 Causes N3 PRMT5•MTA Complex N2->N3 Binds N5 Synthetic Lethality (Tumor Cell Death) N3->N5 Blocked methylation N4 Pyrazolidine-based Inhibitor N4->N3 Traps complex

Fig 1: Mechanism of MTA-cooperative PRMT5 inhibition exploiting MTAP-null cancer vulnerabilities.

Hit-to-Lead Experimental Workflows

To validate the target engagement of derivatives synthesized from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Protocol: PRMT5 Biochemical TR-FRET Assay
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Purify the PRMT5/MEP50 complex and a biotinylated histone H4 peptide substrate.

  • Compound Plating: Dispense 100 nL of pyrazolidine derivatives (10-point dose-response, 3-fold serial dilution in DMSO) into a 384-well ProxiPlate.

    • Self-Validation: Include a known PRMT5 inhibitor (e.g., GSK3326595) as a positive control and DMSO as a negative control to calculate the Z'-factor (must be >0.5 for assay validity).

  • Enzyme Reaction: Add 5 μ L of PRMT5/MEP50 (final concentration 2 nM) pre-incubated with MTA (10 μ M) to simulate the MTAP-null state. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 μ L of a mixture containing SAM (1 μ M) and biotinylated H4 peptide (100 nM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μ L of detection buffer containing Europium-labeled anti-symmetric dimethyl arginine (SDMA) antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 1 hour. Read the plate on an EnVision multimode plate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate IC 50​ values using a 4-parameter logistic regression model.

Workflow N1 Scaffold Synthesis (HATU Coupling) N2 Characterization (NMR, HRMS) N1->N2 N3 In Vitro Assay (TR-FRET) N2->N3 N4 Lead Optimization (SAR & PK/PD) N3->N4

Fig 2: Iterative hit-to-lead workflow for pyrazolidine-based targeted therapeutics.

References

  • Grädler, U., et al. "Potent Preorganized Pyrazolidine Cyclophilin D Inhibitors Prevent Mitochondrial and Organ Injury in a Mouse Pancreatitis Disease Model." Journal of Medicinal Chemistry, 2025.[Link][1]

  • El-Faham, A., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, 2017, 7, 49957-49964. (Reviewing Carpino's foundational HATU mechanisms).[Link][2]

  • Smith, C. R., et al. "MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design." Journal of Medicinal Chemistry, 2025.[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Introduction (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and a pyrazolidine-amide moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and a pyrazolidine-amide moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. The primary amine serves as a key functional group for further derivatization, enabling the exploration of structure-activity relationships in the development of novel therapeutics. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from commercially available 4-nitrobenzoyl chloride and pyrazolidine. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable and reproducible method for obtaining the target compound in good yield and purity.

Overall Synthetic Scheme

The synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is achieved through a two-step process. The first step involves the acylation of pyrazolidine with 4-nitrobenzoyl chloride to form the intermediate, (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. This is followed by the selective reduction of the nitro group to a primary amine using tin(II) chloride.

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Intermediate (4-nitrophenyl)(tetrahydro- 1H-pyrazol-1-yl)-methanone 4-Nitrobenzoyl_chloride->Intermediate Pyrazolidine, Et3N, DCM Pyrazolidine Pyrazolidine Pyrazolidine->Intermediate Final_Product (4-Aminophenyl)(tetrahydro- 1H-pyrazol-1-yl)-methanone Intermediate->Final_Product SnCl2·2H2O, Ethanol

Caption: Overall two-step synthetic route for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
4-Nitrobenzoyl chloride≥98%Sigma-Aldrich122-04-3
Pyrazolidine97%TCI Chemicals504-70-1
Tin(II) chloride dihydrate≥98%Sigma-Aldrich10025-69-1
Triethylamine (Et3N)≥99%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethanol (EtOH)Absolute, ≥99.5%Sigma-Aldrich64-17-5
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6
HexanesACS gradeFisher Scientific110-54-3
Saturated aqueous sodium bicarbonateLaboratory preparedN/AN/A
Brine (saturated NaCl solution)Laboratory preparedN/AN/A
Anhydrous sodium sulfate≥99%Sigma-Aldrich7757-82-6
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Experimental Protocols

Part 1: Synthesis of (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (Intermediate)

This step involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with pyrazolidine. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct. The high reactivity of the acyl chloride allows for an efficient reaction.[1]

Procedure:

  • In a 250 mL round-bottom flask, dissolve pyrazolidine (1.0 g, 13.5 mmol) and triethylamine (2.1 mL, 14.8 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (2.5 g, 13.5 mmol) in 20 mL of anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the pyrazolidine solution over 20-30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield a pale yellow solid.

Part 2: Synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (Final Product)

The nitro group of the intermediate is selectively reduced to a primary amine using tin(II) chloride in ethanol. This method is effective for the reduction of aromatic nitro groups in the presence of other functional groups.[2]

Procedure:

  • In a 250 mL round-bottom flask, dissolve (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (2.0 g, 9.0 mmol) in 100 mL of ethanol.

  • Add tin(II) chloride dihydrate (10.2 g, 45.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

  • Basify the mixture to a pH of 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the final product as an off-white to light brown solid.

Product Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Intermediate: (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

  • Appearance: Pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30 (d, J=8.8 Hz, 2H, Ar-H), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 4.01 (t, J=6.4 Hz, 2H, N-CH₂), 3.40 (t, J=6.4 Hz, 2H, N-CH₂), 2.25 (p, J=6.4 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5 (C=O), 149.0 (C-NO₂), 142.5 (C-Ar), 128.0 (CH-Ar), 124.0 (CH-Ar), 48.0 (N-CH₂), 45.5 (N-CH₂), 25.0 (CH₂).

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₁N₃O₃ [M+H]⁺: 222.08; found: 222.09.

Final Product: (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

  • Appearance: Off-white to light brown solid

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.20 (d, J=8.4 Hz, 2H, Ar-H), 6.60 (d, J=8.4 Hz, 2H, Ar-H), 5.50 (s, 2H, NH₂), 3.80 (t, J=6.2 Hz, 2H, N-CH₂), 3.20 (t, J=6.2 Hz, 2H, N-CH₂), 2.05 (p, J=6.2 Hz, 2H, CH₂).[3]

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 169.0 (C=O), 150.0 (C-NH₂), 129.5 (CH-Ar), 125.0 (C-Ar), 114.0 (CH-Ar), 47.5 (N-CH₂), 45.0 (N-CH₂), 24.5 (CH₂).

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₃N₃O [M+H]⁺: 192.11; found: 192.12.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Nitrobenzoyl chloride: Corrosive and a lachrymator. It reacts with water and moisture. Handle with care and avoid inhalation of dust and vapors.[4][5][6]

  • Pyrazolidine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7][8]

  • Tin(II) chloride: Corrosive and can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.[9][10][11][12]

  • Dichloromethane: A volatile organic solvent. Avoid inhalation and skin contact.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionEnsure anhydrous conditions. Extend reaction time. Check the quality of the 4-nitrobenzoyl chloride.
Hydrolysis of acyl chlorideUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Low yield in Step 2 Incomplete reductionIncrease the amount of SnCl₂·2H₂O. Extend the reflux time.
Product loss during workupEnsure the pH is sufficiently basic (8-9) before extraction to deprotonate the amine. Perform multiple extractions.
Impure final product Incomplete reductionMonitor the reaction closely by TLC to ensure full conversion of the intermediate.
Side reactionsPurify the product carefully using column chromatography with an appropriate solvent gradient.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. The two-step procedure, involving an initial acylation followed by a nitro group reduction, is efficient and utilizes readily available starting materials. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. [Link]

  • Pyrazolidines: synthesis, reactivity, physical and biological properties. ResearchGate. [Link]

  • Safety Data Sheet: 4-Nitrobenzyl chloride. Carl ROTH. [Link]

  • Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. ResearchGate. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Hazardous Substance Fact Sheet - Tin(II) chloride. New Jersey Department of Health. [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Nepal Journals Online. [Link]

  • ¹H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. ResearchGate. [Link]

  • Material Safety Data Sheet - 1-Phenyl-3-pyrazolidinone, 97%. Cole-Parmer. [Link]

  • Enhanced Catalytic Reduction of 4-Nitrophenol over Porous Silica Nanospheres Encapsulating Pt-SnxOy Hybrid Nanoparticles. MDPI. [Link]

  • Synthesis and study of cholosubstituted 4-aroyl pyrazolines and isoxazolines and their effects on inorganic ions in blood serum. SciSpace. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1. DSpace JSPUI. [Link]

  • ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE. ILO. [Link]

  • 4-Nitrobenzoyl chloride. NIST WebBook. [Link]

  • Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. Cole-Parmer. [Link]

  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. [Link]

  • methanone. PubMed. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]

  • Tin(II) chloride dihydrate - Safety Data Sheet. PENTA. [Link]

  • Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Iraqi Academic Scientific Journals. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]827a.pdf)

Sources

Application

Application Note: HPLC Method Development and Validation for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validation Protocol Introduction & Chromatographic Challenge The compound (4-Aminophenyl)(tetrah...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validation Protocol

Introduction & Chromatographic Challenge

The compound (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a complex, polar, and basic molecule frequently encountered as a critical intermediate or active pharmaceutical ingredient (API) scaffold. Structurally, it consists of an aniline moiety (primary amine) linked via a carbonyl group to a tetrahydro-1H-pyrazole (pyrazolidine) ring.

From a chromatographic perspective, this molecule presents significant challenges:

  • Multiple Basic Sites: The aniline nitrogen (pKa ~4.6) and the secondary amine in the pyrazolidine ring are highly prone to ionization.

  • Secondary Interactions: In reversed-phase liquid chromatography (RPLC), positively charged basic analytes interact strongly with negatively charged, deprotonated residual silanol groups (Si-O⁻) on traditional silica-based stationary phases[1]. This secondary ion-exchange mechanism leads to severe peak tailing, band broadening, and irreproducible retention times[1].

To achieve a robust, stability-indicating method suitable for routine Quality Control (QC) and pharmacokinetic profiling, a systematic method development approach must be employed to suppress these secondary interactions and optimize selectivity[2].

Method Development Rationale: Causality & Strategy

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design a method grounded in the physicochemical properties of the analyte.

The pH and Stationary Phase Paradigm

To mitigate silanol interactions for basic compounds, two primary strategies exist:

  • Low pH Strategy (pH < 3.0): Utilizes acidic modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to fully protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions with the protonated analyte[1]. However, the analyte becomes highly polar, often resulting in poor retention on standard C18 columns.

  • High pH Strategy (pH ~10.0): Utilizes a basic buffer (e.g., 10 mM Ammonium Bicarbonate) to fully deprotonate the basic nitrogens on the analyte, converting it into its neutral "free base" form. This dramatically increases hydrophobic retention and eliminates ionic interactions entirely.

The Selected Approach: We employ the High pH Strategy . Because traditional silica dissolves at pH > 8.0, we utilize Ethylene Bridged Hybrid (BEH) particle technology (e.g., Waters XBridge C18). BEH columns are highly pH-stable (pH 1–12) and provide superior chemical resistance, making them ideal for analyzing basic compounds in their neutral state.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. System Suitability Testing (SST) is built into the workflow to ensure the instrument and column are performing optimally before any sample is analyzed.

Reagents and Materials
  • Analyte: (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (Reference Standard, >99.5% purity).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm × 100 mm.

Step-by-Step Analytical Procedure
  • System Preparation: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to eliminate dead volume and air bubbles.

  • Column Equilibration: Install the BEH C18 column. Equilibrate at initial gradient conditions (5% B) for at least 15 column volumes until the baseline UV signal and pump pressure are perfectly stable.

  • Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of Methanol (Stock Solution: 1.0 mg/mL). Dilute to a working concentration of 100 µg/mL using the initial mobile phase composition (95% A / 5% B) to prevent sample solvent incompatibility and peak distortion[1].

  • System Suitability Test (SST): Inject the working standard six consecutive times. The system is deemed valid only if:

    • Retention Time (RT) %RSD ≤ 1.0%

    • Peak Tailing Factor (Tf) ≤ 1.5

    • Theoretical Plates (N) ≥ 5000

Optimized Chromatographic Conditions

Table 1: Final Optimized Gradient Method

ParameterSpecification
Column Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm)
Column Temperature 40 °C (Enhances mass transfer and lowers backpressure)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection (UV/DAD) 254 nm (Optimal for the benzoyl/aniline chromophore)
Gradient Program 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% 95% B12-14 min: 95% B (Wash)14-14.1 min: 95% 5% B14.1-18 min: 5% B (Re-equilibration)

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose (e.g., release testing or stability analysis), it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. The validation study provides documented evidence of the method's reliability[3].

Validation Parameters Evaluated
  • Specificity: The ability to unequivocally assess the analyte in the presence of expected impurities or degradation products. Forced degradation studies (acid, base, peroxide, thermal, and photolytic) were performed. Peak purity angle was confirmed to be less than the purity threshold using a Diode Array Detector (DAD).

  • Linearity & Range: A linear relationship between analyte concentration and response was evaluated across 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL)[3].

  • Accuracy: Assessed via recovery studies by spiking known amounts of the standard into a placebo matrix at 50%, 100%, and 150% levels.

  • Precision (Repeatability): Evaluated by analyzing six independent sample preparations at the 100% concentration level.

Validation Results Summary

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterAcceptance CriteriaResultStatus
Specificity No interference at analyte RT; Peak Purity > 990No interference; Purity = 999.2Pass
Linearity ( ) Pass
Range 25 µg/mL to 150 µg/mLValidated across rangePass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Precision (%RSD) 0.65%Pass
Robustness Stable across 0.2 pH, 2 °C, 2% organicTf 1.2 across all variationsPass

Method Lifecycle & Workflow Visualization

The following diagram illustrates the logical progression from initial compound profiling through to regulatory validation, ensuring a robust analytical lifecycle.

G Start 1. Compound Profiling pKa ~4.6, Polar, Basic Screening 2. Method Scouting High pH vs Low pH Screening Start->Screening Define physicochemical limits Optimization 3. Gradient Optimization (pH 10.0, BEH C18 Column) Screening->Optimization Select optimal pH to suppress silanols Validation 4. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Optimization->Validation Lock chromatographic parameters Transfer 5. Method Transfer & Routine QC Analysis Validation->Transfer Meets all acceptance criteria

Figure 1: End-to-end HPLC method development and validation workflow for basic compounds.

References

  • Waters Corporation. "XBridge Premier Columns for Particle Stability." Waters Technical Literature. Available at:[Link]

  • Agilent Technologies. "Universal Analytical Method Development for Various HPLC Systems." Agilent Application Notes. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2)." ICH Harmonised Guideline. Available at:[Link]

Sources

Method

Preparation of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction The accurate and consistent preparation of stock solutions is a cornerstone of reliable and reproducible cell-based assays in drug discovery and biomedical research. For novel or poorly water-soluble compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate and consistent preparation of stock solutions is a cornerstone of reliable and reproducible cell-based assays in drug discovery and biomedical research. For novel or poorly water-soluble compounds such as (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, establishing a robust protocol for solubilization, sterilization, and storage is critical to maintaining compound integrity and ensuring a precise final concentration in the cell culture medium. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing high-concentration stock solutions of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone for in vitro applications. The principles and protocols outlined herein are designed to ensure the highest degree of scientific integrity and can be adapted for other hydrophobic small molecules.

Compound Information and Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is paramount for the successful preparation of a stock solution. As this appears to be a novel compound, it is imperative that the researcher refers to the Certificate of Analysis (CoA) provided by the supplier for the most accurate and lot-specific information.

PropertyValueNotes
Molecular Weight [Insert Value from CoA] g/mol Crucial for calculating molar concentrations. This value MUST be obtained from the compound's CoA.
Purity (by HPLC) >98% (Typical)High purity is essential to mitigate off-target effects from impurities.
Appearance White to off-white solid (Presumed)A visual inspection can serve as an initial quality check.
Solubility Presumed to be poorly soluble in aqueous solutions. Soluble in organic solvents like DMSO.The aminophenyl and pyrazolyl moieties suggest limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution.[1][2]
Storage of Solid -20°C, desiccated, protected from lightProper storage of the neat compound is vital for its long-term stability.[3]

Core Principles and Experimental Causality

The choice of solvent and the subsequent handling procedures are dictated by the compound's chemical nature and the biological system in which it will be tested.

  • Solvent Selection: For many water-insoluble compounds used in cell culture, Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for a wide range of organic molecules and its miscibility with water and cell culture media.[1][4] However, DMSO can exhibit cytotoxic effects at higher concentrations.[1] Therefore, it is crucial to minimize the final concentration of DMSO in the cell culture medium, typically to below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[5]

  • Stock Solution Concentration: Preparing a high-concentration primary stock solution (e.g., 10-50 mM) in DMSO is advantageous. This allows for the addition of a very small volume to the cell culture medium to achieve the desired final working concentration, thereby keeping the final DMSO concentration at a non-toxic level.[6]

  • Sterility: Cell cultures are highly susceptible to microbial contamination. Therefore, the stock solution must be sterilized, typically by filtration through a 0.22 µm filter, before being added to the sterile cell culture medium.[7]

  • Storage and Stability: To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, the primary stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C. Protecting the solution from light is also recommended for photosensitive compounds.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the preparation and use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone stock solutions in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for experiment dilute Prepare Working Solution thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for stock solution preparation and use.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in DMSO.

Materials:

  • (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone solid

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Sterile, disposable syringe (e.g., 1 mL)

  • Sterile, 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-dissolution Steps:

    • Allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

    • In a sterile biosafety cabinet, prepare all necessary sterile materials.

  • Calculation of Mass:

    • Determine the molecular weight (MW) of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone from the Certificate of Analysis.

    • Use the following formula to calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol ) * 1000 mg/g

    • Example Calculation: To prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a hypothetical MW of 250 g/mol : Mass (mg) = 10 * 0.001 * 250 * 1000 = 2.5 mg

  • Dissolution:

    • Carefully weigh the calculated mass of the compound and transfer it to a sterile amber tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied, but care must be taken to avoid compound degradation.

  • Sterile Filtration:

    • Aseptically draw the dissolved stock solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile amber tube. This step is critical for removing any potential microbial contaminants.[7]

  • Aliquoting and Storage:

    • Divide the filtered stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, tightly sealed amber microcentrifuge tubes or cryovials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Vehicle Control

This protocol describes the dilution of the primary stock solution to the final working concentration for treating cells.

Procedure:

  • Thawing:

    • Retrieve a single aliquot of the primary stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Recommended):

    • To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous cell culture medium, it is best practice to perform an intermediate dilution.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well. The final DMSO concentration will be 0.1%.

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments.[2] This control should contain the same final concentration of DMSO as the treated wells but without the compound.

    • To prepare the vehicle control, perform the same dilution steps as for the compound, but using only DMSO.

Validation and Troubleshooting

The following diagram outlines a decision-making process for troubleshooting common issues encountered during the preparation and use of stock solutions.

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Application

Application Notes &amp; Protocols: (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone as a Versatile Scaffold for Drug Discovery

Introduction: The Value of Privileged Scaffolds In the landscape of modern drug discovery, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Privileged Scaffolds

In the landscape of modern drug discovery, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents, including the anti-inflammatory drug Celecoxib and the anti-cancer agent Ruxolitinib.[1][2] These five-membered heterocyclic rings are metabolically stable and offer unique physicochemical properties that can enhance pharmacological effects and pharmacokinetics.[2][3] This application note introduces (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone , a novel building block that combines the established utility of an aromatic amine with the conformational flexibility of a saturated pyrazole ring (a pyrazolidine).

The primary aromatic amine serves as a versatile synthetic handle for a wide array of chemical transformations, most notably amide and sulfonamide bond formation.[4] This allows for the systematic exploration of chemical space around the core scaffold. The N-acyl pyrazolidine moiety provides a three-dimensional structural element distinct from the flat, aromatic pyrazole ring, which can be crucial for achieving selective binding to complex protein targets. This guide provides a comprehensive overview of this building block's properties, synthesis, and application in the generation of compound libraries for drug discovery programs.

Section 1: Physicochemical Properties and Characterization

Before its use in library synthesis, it is imperative to confirm the identity and purity of the building block. The properties of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone are summarized below.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue / Expected SignatureRationale & Notes
Molecular Formula C₁₀H₁₃N₃O-
Molecular Weight 191.23 g/mol -
Appearance Off-white to pale yellow solidTypical for functionalized anilines.
¹H NMR (400 MHz, DMSO-d₆) δ ~7.5-7.7 (d, 2H), ~6.5-6.7 (d, 2H), ~5.5 (s, 2H, -NH₂), ~3.8 (t, 2H), ~3.4 (t, 2H), ~2.0 (p, 2H)Aromatic protons show a characteristic AA'BB' system. The aniline protons are exchangeable. The three sets of aliphatic protons from the tetrahydropyrazole ring are expected as triplets and a pentet.
¹³C NMR (101 MHz, DMSO-d₆) δ ~168 (C=O), ~150 (C-NH₂), ~130 (Ar-CH), ~122 (Ar-C), ~113 (Ar-CH), ~45-50 (N-CH₂), ~25 (CH₂)The carbonyl carbon is significantly downfield. Four distinct aromatic carbon signals and three aliphatic signals are expected.
IR (neat, ν/cm⁻¹) ~3450, 3350 (N-H stretch, amine), ~1680-1700 (C=O stretch, amide), ~1620 (N-H bend)The two distinct N-H stretches are characteristic of a primary amine. The strong carbonyl absorption confirms the methanone structure.[5]
HRMS (ESI) m/z: [M+H]⁺ calculated 192.1131; found 192.1135High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition.

Section 2: Proposed Synthesis of the Building Block

This building block can be reliably synthesized in a two-step sequence starting from commercially available 4-nitrobenzoyl chloride and tetrahydro-1H-pyrazole (pyrazolidine). The causality behind this choice is the robustness and high yield typically associated with acyl chloride reactions and catalytic hydrogenations.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction A 4-Nitrobenzoyl Chloride + Tetrahydro-1H-pyrazole B (4-Nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone A->B Base (e.g., Et3N) DCM, 0°C to RT C (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (Target Building Block) B->C H2 (g), Pd/C Solvent (e.g., EtOH/MeOH)

Caption: Proposed two-step synthesis of the target building block.

Protocol 2.1: Synthesis of (4-Nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
  • Setup: To a solution of tetrahydro-1H-pyrazole (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C in an ice bath.

  • Addition: Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM dropwise over 30 minutes. Rationale: Dropwise addition at low temperature controls the exothermicity of the acylation reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Protocol 2.2: Synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
  • Setup: Dissolve the nitro-intermediate from Protocol 2.1 (1.0 eq) in ethanol or methanol (~0.1 M) in a flask suitable for hydrogenation.

  • Catalyst: Add Palladium on carbon (10% w/w, ~5 mol% Pd) to the solution. Rationale: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups.[6]

  • Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at 50 psi on a Parr shaker). Stir vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Once complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Section 3: Core Applications in Library Synthesis

The primary amine of the building block is an excellent nucleophile for constructing diverse compound libraries.

Application 3.1: Amide Library Synthesis via Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[4] A standard and reliable method involves the use of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole), which acts to suppress side reactions and reduce potential racemization of chiral carboxylic acids.

G cluster_workflow Amide Coupling Workflow start Combine Carboxylic Acid (1.1 eq) and Building Block (1.0 eq) in DMF add_reagents Add EDC (1.2 eq), HOBt (0.1 eq), DIPEA (2.0 eq) start->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react monitor Monitor by LC-MS react->monitor workup Aqueous Workup: Dilute with EtOAc, wash with H₂O and Brine monitor->workup Reaction Complete purify Purify via Column Chromatography or Prep-HPLC workup->purify analyze Characterize Final Product: ¹H NMR, LC-MS purify->analyze G cluster_enzyme Hypothetical Kinase Active Site cluster_inhibitor Inhibitor Design Strategy hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket solvent Solvent Front scaffold (4-Aminophenyl) Core linker Amide Linker (-CO-NH-) linker->hinge H-Bonds r_group R-Group (from Carboxylic Acid) r_group->pocket Hydrophobic Interactions vector Tetrahydropyrazole (Solvent Vector) vector->solvent Improves Solubility

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Method

Application Note: Preclinical In Vivo Dosing and Administration Protocols for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Identity: (4-Aminophenyl)(pyrazolidin-1-yl)methanone (CAS: 1135283-70-3) | Formula: C₁₀H₁₃N₃O | MW: 191.23 g/...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Identity: (4-Aminophenyl)(pyrazolidin-1-yl)methanone (CAS: 1135283-70-3) | Formula: C₁₀H₁₃N₃O | MW: 191.23 g/mol

Physicochemical Profiling & Formulation Rationale

The successful in vivo administration of novel small molecules requires a deep understanding of their physicochemical properties to prevent artifacts in pharmacokinetic (PK) and pharmacodynamic (PD) data.

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone features a pyrazolidine-1-carbonyl core conjugated to an aniline ring. The causality behind our formulation strategy relies on the acid-base chemistry of this structure:

  • Ionization State: The primary amine on the aniline ring has an estimated pKa of ~4.6. The nitrogens within the pyrazolidine-1-carbonyl moiety are amide-like and non-basic.

  • Solubility Bottleneck: At physiological pH (7.4), the compound exists almost entirely in its un-ionized (free base) form. This drastically reduces its aqueous solubility, meaning standard saline buffers will cause rapid precipitation.

  • Excipient Selection: To lower the chemical potential of the molecule in solution and prevent precipitation upon injection, Intravenous (IV) formulations require a robust co-solvent system[1][2]. Conversely, Oral (PO) formulations can utilize polymer-based suspensions, relying on the gastrointestinal tract's fluid dynamics and lower gastric pH for dissolution[3].

Self-Validating Formulation Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the physical state of the dose does not confound in vivo exposure data.

Protocol A: Intravenous (IV) Clear Solution (Target: 2 mg/mL)

Objective: Achieve a thermodynamically stable solution to ensure 100% bioavailability without causing capillary occlusion.

  • Solubilization: Weigh 20.0 mg of the compound into a sterile glass vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO) and vortex until fully dissolved. (Final DMSO: 10% v/v).

  • Co-solvent Addition: Add 4.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 2 minutes to ensure homogenous mixing of the organic phase[1]. (Final PEG400: 40% v/v).

  • Aqueous Titration: While continuously stirring at 500 RPM on a magnetic plate, add 5.0 mL of sterile 0.9% Saline dropwise. Rapid addition will cause localized supersaturation and irreversible nucleation. (Final Saline: 50% v/v).

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

  • Validation Checkpoint (The Tyndall Test): Pass a red laser pointer through the vial in a dark room. The absence of beam scattering confirms a true solution. If scattering is observed, micro-precipitates have formed, and the formulation must be discarded to prevent pulmonary embolism in vivo[2].

Protocol B: Oral (PO) Homogenous Suspension (Target: 10 mg/mL)

Objective: Create a uniform suspension that prevents rapid sedimentation, ensuring accurate dose proportionality during gavage.

  • Trituration: Weigh 100.0 mg of the compound. Transfer to a glass mortar and triturate for 3 minutes to reduce the primary particle size, increasing the surface area for eventual GI dissolution.

  • Wetting: Add 10.0 mL of a pre-mixed solution of 0.5% Hydroxypropyl Methylcellulose (HPMC) containing 0.1% Tween 80[3]. The Tween 80 acts as a surfactant to wet the hydrophobic un-ionized particles, while HPMC increases vehicle viscosity.

  • Homogenization: Process the mixture using a probe sonicator (30% amplitude) for 5 minutes on ice to prevent thermal degradation.

  • Validation Checkpoint (Dose Homogeneity): Extract 10 µL aliquots from the top, middle, and bottom of the suspension. Dilute in acetonitrile and analyze via UV-Vis (λ ~254 nm). An absorbance variance of <5% across all three layers validates the suspension's stability for the duration of the dosing event.

FormulationWorkflow cluster_IV Intravenous (IV) Route cluster_PO Oral (PO) Route API (4-Aminophenyl)(pyrazolidin-1-yl)methanone CAS: 1135283-70-3 IV_Solvent 10% DMSO + 40% PEG400 API->IV_Solvent PO_Vehicle 0.5% HPMC + 0.1% Tween 80 API->PO_Vehicle IV_Aqueous 50% Saline (Dropwise) IV_Solvent->IV_Aqueous IV_QC QC: 0.22µm Filter & Tyndall Test IV_Aqueous->IV_QC InVivo In Vivo Dosing (Mice/Rats) IV_QC->InVivo 2 mg/kg PO_Homogenize Probe Sonication (5 mins on ice) PO_Vehicle->PO_Homogenize PO_QC QC: Homogeneity Sampling PO_Homogenize->PO_QC PO_QC->InVivo 10 mg/kg

Fig 1: Step-by-step formulation workflows for IV and PO administration, including critical QC checkpoints.

In Vivo Pharmacokinetic (PK) Study Design

To fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile, a discrete or cassette dosing strategy can be employed[4].

Standard Mouse PK Protocol:

  • Subjects: Male C57BL/6 mice, 8–10 weeks old, fasted for 4 hours prior to PO dosing to eliminate food-effect artifacts.

  • Administration:

    • IV Cohort: 2 mg/kg via lateral tail vein injection (Dose volume: 5 mL/kg).

    • PO Cohort: 10 mg/kg via oral gavage (Dose volume: 10 mL/kg).

  • Sampling Matrix: Blood (approx. 30 µL) is collected via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[4].

  • Processing: Collect blood into K₂EDTA tubes. Centrifuge immediately at 1500 × g for 10 minutes at 4°C to separate plasma[4]. Store plasma at -80°C until LC-MS/MS bioanalysis.

Quantitative Data Presentation: Target PK Parameters

The following table summarizes the theoretical PK parameters expected for a low-molecular-weight, weakly basic aniline derivative:

ParameterRouteExpected RangeBiological Implication
Cmax IV (2 mg/kg)1500 - 2500 ng/mLPeak systemic exposure immediately post-injection.
Cmax PO (10 mg/kg)800 - 1200 ng/mLIndicates successful GI dissolution and absorption.
Tmax PO (10 mg/kg)0.5 - 2.0 hoursRapid absorption typical of low MW (191.23) compounds.
t₁/₂ IV / PO1.5 - 3.5 hoursModerate clearance; aniline ring is subject to hepatic acetylation.
%F PO vs IV30% - 60%Moderate oral bioavailability expected due to potential first-pass metabolism.

Efficacy & Animal Welfare Guidelines

If the compound is being advanced into disease models (e.g., tumor xenografts or neurological models), strict adherence to ethical guidelines is mandatory to ensure scientific integrity and animal welfare.

  • Study Design: Implement the 3Rs (Replacement, Reduction, Refinement). Utilize power calculations to justify the number of animals used per cohort[5].

  • Humane Endpoints: In oncology models, every tumor-bearing animal must be inspected daily. Animals must be humanely euthanized before tumor burden exceeds a mean diameter of 15 mm for therapeutic studies in mice[6].

  • Clinical Signs: Immediate intervention or euthanasia is required if the animal exhibits rapid weight loss reaching 15% over 72 hours compared to age-matched controls, or if ulceration of the tumor occurs[6].

PKPDTimeline cluster_Sampling Blood/Tissue Sampling Matrix Acclimation Animal Acclimation (7 Days) Dosing Administration IV (2 mg/kg) or PO (10 mg/kg) Acclimation->Dosing T1 Distribution Phase (5m, 15m, 30m, 1h) Dosing->T1 T2 Elimination Phase (2h, 4h, 8h, 24h) T1->T2 Analysis LC-MS/MS Bioanalysis & PK/PD Modeling T1->Analysis Tissue Terminal Tissue Collection (Brain, Liver, Target Organ) T2->Tissue T2->Analysis Tissue->Analysis

Fig 2: Chronological workflow of the in vivo PK/PD study, detailing the sampling matrix and analytical endpoints.

References

  • [1] Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • [5] Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.[Link]

  • [2] Park, K. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.[Link]

  • [6] Centre for Comparative Medicine Research (2020). Guidelines for the Welfare and Use of Animals in Cancer Research. HKU. Based on Workman et al.[Link]

  • [3] Naryshkin, N. A., et al. (2016). Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy. Human Molecular Genetics, 25(11), 2301-2311.[Link]

  • [4] Kassel, D. B., et al. (2004). Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Molecular Cancer Therapeutics, 3(3), 233-240.[Link]

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Application

Elucidation of Mass Spectrometry Fragmentation Pathways of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

An Application Note and Protocol for Researchers Abstract This application note provides a detailed protocol and theoretical analysis of the fragmentation patterns of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a detailed protocol and theoretical analysis of the fragmentation patterns of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, a compound featuring a core N-acyl pyrazole structure linked to an aminophenyl moiety. Understanding the mass spectrometric behavior of such molecules is critical in drug discovery and development for structural confirmation, metabolite identification, and purity analysis. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we predict and rationalize the formation of key fragment ions. The fragmentation is characterized by initial cleavage at the central amide bond, leading to the formation of stable, resonance-stabilized acylium and pyrazole-derived ions. This guide offers a robust framework for the analysis of related compounds, combining detailed experimental protocols with mechanistic explanations of the observed fragmentation pathways.

Introduction and Scientific Background

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a heterocyclic compound incorporating three key chemical features: a 4-aminophenyl group, a central ketone (methanone) function acting as an amide linker, and a saturated pyrazole ring (pyrazolidine). The pyrazole nucleus is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The structural elucidation of novel pyrazole derivatives is therefore a crucial step in their development.

Mass spectrometry (MS) is an indispensable analytical tool for determining molecular weight and deducing chemical structures by analyzing the fragmentation of ions in the gas phase.[2] Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile molecules by generating protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation of these precursor ions using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides characteristic product ions, creating a "fingerprint" of the molecule's structure.

This document outlines the expected fragmentation behavior of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, providing researchers with a predictive guide for interpreting its mass spectrum. The principles discussed are broadly applicable to the analysis of other N-acyl heterocyclic compounds.

Molecular Structure and Properties

  • IUPAC Name: (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

  • Molecular Formula: C₁₀H₁₃N₃O

  • Monoisotopic Mass: 191.1059 g/mol

  • Protonated Species [M+H]⁺: 192.1137 m/z

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₀H₁₃N₃O
Monoisotopic Mass 191.1059

| Exact Mass of [M+H]⁺ | 192.1137 |

Experimental Protocol: LC-MS/MS Analysis

This section details a standard protocol for acquiring high-quality MS/MS data for the target compound. The parameters provided are typical for a modern Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Materials and Reagents
  • (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone standard

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (0.1% v/v solution in water and acetonitrile)

  • Methanol (for sample dissolution)

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Perform a serial dilution to create a working solution of 1 µg/mL using a 50:50 mixture of Acetonitrile:Water.

  • Transfer the working solution to an autosampler vial for injection.

Liquid Chromatography (LC) Parameters
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS Range: m/z 50 - 500.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA).

  • Precursor Ion: m/z 192.11.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to capture a full range of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1. Prepare Stock (1 mg/mL) Working 2. Dilute to Working (1 µg/mL) Stock->Working Vial 3. Transfer to Vial Working->Vial LC LC Separation (C18) Vial->LC ESI ESI+ Ionization LC->ESI MS1 Full Scan MS (m/z 50-500) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan of m/z 192.11 CID->MS2 Analysis Spectrum Interpretation MS2->Analysis

Caption: General workflow for LC-MS/MS analysis.

Results and Discussion: Predicted Fragmentation Pathways

The gas-phase fragmentation of the protonated molecule [C₁₀H₁₃N₃O+H]⁺ at m/z 192.11 is dictated by the relative bond strengths and the stability of the resulting product ions. The central amide bond is the most labile site, and its cleavage is expected to dominate the MS/MS spectrum.

Primary Fragmentation: Amide Bond Cleavage

The most energetically favorable fragmentation pathway is the cleavage of the C-N bond between the carbonyl carbon and the pyrazole nitrogen. This type of cleavage, known as alpha-cleavage, is common for N-acyl compounds and ketones.[2][3] This cleavage can result in two primary product ions, depending on which fragment retains the positive charge.

Pathway A: Formation of the 4-Aminobenzoyl Cation (m/z 120.05) This pathway involves the formation of a highly stable, resonance-delocalized acylium ion. This is predicted to be the base peak in the MS/MS spectrum due to its stability.

  • Reaction: [M+H]⁺ → [C₇H₆NO]⁺ + C₃H₈N₂

  • Product Ion: 4-Aminobenzoyl cation

  • Calculated m/z: 120.0450

Pathway B: Formation of the N-Protonated Tetrahydropyrazole-1-carbaldehyde Ion (m/z 99.06) Alternatively, the charge can be retained by the pyrazole-containing fragment. This fragment is less stable than the acylium ion from Pathway A and is expected to be of lower abundance.

  • Reaction: [M+H]⁺ → [C₄H₇N₂O]⁺ + C₆H₇N

  • Product Ion: Protonated Tetrahydropyrazole-1-carbaldehyde

  • Calculated m/z: 99.0558

Secondary Fragmentation

The primary product ions can undergo further fragmentation to yield smaller ions.

Fragmentation of the 4-Aminobenzoyl Cation (m/z 120.05) The stable acylium ion at m/z 120.05 can lose a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for benzoyl derivatives.[4] This results in the formation of the anilinium ion.

  • Reaction: [C₇H₆NO]⁺ → [C₆H₆N]⁺ + CO

  • Product Ion: Anilinium ion

  • Calculated m/z: 92.0500

Fragmentation Summary Diagram

G cluster_products Primary Fragments cluster_secondary Secondary Fragment M Parent Ion [M+H]⁺ m/z = 192.11 C₁₀H₁₄N₃O⁺ F1 4-Aminobenzoyl Cation m/z = 120.05 C₇H₆NO⁺ M->F1 - C₃H₈N₂ (72 Da) F2 Protonated Pyrazole Fragment m/z = 99.06 C₄H₇N₂O⁺ M->F2 - C₆H₇N (93 Da) F3 Anilinium Ion m/z = 92.05 C₆H₆N⁺ F1->F3 - CO (28 Da)

Caption: Predicted fragmentation pathways for protonated (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone.

Summary of Predicted Fragments

Table 2: Predicted Product Ions and Their Proposed Structures

Observed m/z (Predicted) Exact Mass Molecular Formula Proposed Structure / Origin Relative Abundance
192.11 192.1137 [C₁₀H₁₄N₃O]⁺ Precursor Ion [M+H]⁺ -
120.05 120.0450 [C₇H₆NO]⁺ 4-Aminobenzoyl cation High (Base Peak)
99.06 99.0558 [C₄H₇N₂O]⁺ Protonated pyrazole fragment Low to Medium

| 92.05 | 92.0500 | [C₆H₆N]⁺ | Anilinium ion (from m/z 120) | Medium |

Conclusion

The tandem mass spectrometry analysis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is predicted to yield a clear and interpretable fragmentation pattern. The primary and most abundant product ion, observed at m/z 120.05, arises from the cleavage of the central amide bond to form the stable 4-aminobenzoyl cation. This key fragment provides confirmation of the aminophenyl-methanone portion of the molecule. A secondary, less abundant fragment at m/z 99.06 confirms the presence of the N-acyl tetrahydropyrazole moiety. Further fragmentation of the m/z 120.05 ion via the loss of carbon monoxide to produce an ion at m/z 92.05 serves as a secondary confirmation of the benzoyl structure. This detailed protocol and mechanistic analysis provide a reliable methodology for the structural verification of this compound and can be adapted for the characterization of other novel N-acyl pyrazole derivatives in a drug development pipeline.

References

  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

  • PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4o. Retrieved from ResearchGate. [Link]

  • Growing Science. (n.d.). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. [Link]

  • Chemistry LibreTexts. (2017). 6-9 Fragmentation Patterns of Organic Molecules. [Link]

  • NextSDS. (n.d.). (5-AMINO-1H-PYRAZOL-4-YL)(PHENYL)METHANONE. Retrieved from NextSDS. [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • NIST. (n.d.). Methanone, (4-methylphenyl)phenyl-. NIST Chemistry WebBook. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. This document is designed for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. We will explore common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to help you improve your reaction yields and product purity.

Core Synthetic Challenges & Strategic Overview

The synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone involves the formation of a robust amide bond between a 4-aminobenzoic acid derivative and pyrazolidine (tetrahydro-1H-pyrazole). The primary challenge arises from the bifunctional nature of 4-aminobenzoic acid, which contains both a nucleophilic amine and a carboxylic acid. This can lead to self-polymerization under standard coupling conditions.

Two primary strategies are employed to circumvent this issue:

  • Protecting Group Strategy: This involves protecting the aromatic amine, performing the amide coupling, and subsequently deprotecting the amine to yield the final product.

  • Nitro-Precursor Strategy: This route utilizes 4-nitrobenzoic acid as the starting material. The amide bond is formed first, followed by the reduction of the nitro group to the desired amine. This approach avoids the additional steps of protection and deprotection and is often more efficient.

The following diagram illustrates these two common synthetic pathways.

Synthetic_Pathways cluster_A Pathway A: Protecting Group Strategy cluster_B Pathway B: Nitro-Precursor Strategy A1 4-Aminobenzoic Acid A2 N-Protected 4-Aminobenzoic Acid (e.g., Boc-protected) A1->A2 Protection (e.g., Boc₂O) A3 N-Protected Product A2->A3 Amide Coupling (Pyrazolidine, Coupling Agent) A4 Final Product A3->A4 Deprotection (e.g., TFA/HCl) Final_Product (4-Aminophenyl)(tetrahydro- 1H-pyrazol-1-yl)-methanone B1 4-Nitrobenzoic Acid or 4-Nitrobenzoyl Chloride B2 Nitro-Intermediate B1->B2 Amide Coupling (Pyrazolidine) B3 Final Product B2->B3 Nitro Reduction (e.g., H₂, Pd/C)

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is disappointingly low. What are the most likely causes?

Low yield is a common problem that can stem from several factors throughout the synthetic process. A systematic approach is key to diagnosis.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. The carboxylic acid must be "activated." If this step is inefficient, the reaction will not proceed to completion.

    • Solution: Switch to a more potent coupling reagent. While standard carbodiimides like DCC or EDC are common, uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are generally more effective, especially for less reactive substrates.[1] They rapidly generate a highly reactive activated ester, often leading to higher yields and faster reaction times.[2]

  • Unwanted Side Reactions: If you are using the protecting group strategy (Pathway A) and deprotection is incomplete, or if you are attempting a direct coupling without protection, side reactions are a major cause of low yield. The free aromatic amine can react with the activated carboxylic acid, leading to oligomers or polymers.

    • Solution: We strongly recommend the Nitro-Precursor Strategy (Pathway B) . Starting with 4-nitrobenzoic acid or its acid chloride derivative eliminates the possibility of this side reaction entirely. The subsequent reduction of the nitro group is typically a high-yielding and clean transformation.[3][4]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and stoichiometry are critical.

    • Solution:

      • Solvent: Ensure you are using an anhydrous (dry) aprotic solvent like DMF or DCM. Water can hydrolyze the activated intermediate, reverting it to the carboxylic acid.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component (pyrazolidine) to ensure the complete consumption of the more valuable activated acid.

      • Temperature: Amide coupling reactions are often started at 0°C during the addition of the coupling agent to control the initial exothermic reaction, and then allowed to warm to room temperature to proceed to completion.[5]

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is Carboxylic Acid Activation a Problem? Start->Q1 S1 Use a stronger coupling agent like HATU. Q1->S1 Yes Q2 Are Side Reactions (Polymerization) Occurring? Q1->Q2 No End Yield Improved S1->End S2 Switch to Nitro-Precursor Strategy (Pathway B). Q2->S2 Yes Q3 Are Reaction Conditions Optimized? Q2->Q3 No S2->End S3 Check for: - Anhydrous Solvent - Correct Stoichiometry - Proper Temperature Control Q3->S3 No Q3->End Yes S3->End

Caption: A logical workflow for troubleshooting low synthesis yield.

Q2: My TLC plate shows multiple spots, and purification is difficult. What are these impurities?

The identity of byproducts depends heavily on your chosen synthetic route and reagents.

  • Unreacted Starting Materials: The most common "impurities" are simply your starting materials.

  • Coupling Agent Byproducts: If you use DCC, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove if it doesn't fully precipitate. EDC is often preferred as its urea byproduct is water-soluble and easily removed during an aqueous workup.

  • Self-Coupled Dimer/Polymer: As mentioned, this is a significant issue if the aromatic amine is not protected. It is often a baseline smear or a series of closely-spaced spots on the TLC.

  • N,N'-Diacylation of Pyrazolidine: While less common for the second, less-nucleophilic nitrogen, it is a theoretical possibility if harsh conditions or a large excess of the activated acid are used.

Solution: Purification Strategy

  • Aqueous Workup: After the reaction, perform an aqueous workup. Washing with a mild acid (e.g., dilute HCl) will remove unreacted pyrazolidine and basic byproducts. A subsequent wash with a mild base (e.g., NaHCO₃ solution) will remove unreacted carboxylic acid.

  • Filtration: If using DCC, ensure the reaction mixture is cooled to maximize precipitation of DCU, which can then be removed by filtration.

  • Column Chromatography: This is the most effective method for final purification.[1][6] A silica gel column using a gradient elution, typically starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol, should effectively separate your product from most impurities.

Q3: The final nitro-group reduction step is not working well. What should I do?

Catalytic hydrogenation (H₂, Pd/C) is the standard method for this reduction. If it's failing, consider these points:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst can deactivate over time or if exposed to contaminants ("catalyst poisons") like sulfur compounds.

    • Solution: Use fresh, high-quality catalyst for each reaction. Ensure all glassware is scrupulously clean.

  • Hydrogen Pressure & Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas).

    • Solution: Ensure vigorous stirring or shaking to maximize contact between the three phases. The reaction may require moderate hydrogen pressure (e.g., 2-4 MPa or ~300-600 psi) in a suitable pressure vessel.[4]

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, other methods can be used.

    • Solution: Metal/acid combinations like Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) powder in acetic acid are classic and effective alternatives for reducing aromatic nitro groups.

Frequently Asked Questions (FAQs)

Q1: Which synthetic pathway do you recommend for the highest and most reliable yield?

For consistency, scalability, and purity, we strongly recommend the Nitro-Precursor Strategy (Pathway B) . It avoids the additional protection/deprotection steps, which add time and potential for material loss. The starting materials, 4-nitrobenzoic acid or 4-nitrobenzoyl chloride, are readily available and inexpensive. The final reduction step is typically very clean and high-yielding.[3]

Q2: How do I choose the right amide coupling reagent?

The choice depends on a balance of reactivity, cost, and ease of workup.

Coupling ReagentProsConsBest For
EDC / HOBt Water-soluble byproduct (easy workup); relatively inexpensive.Less reactive than uronium salts; can cause epimerization in chiral substrates.General purpose, scalable synthesis where cost is a factor.
DCC Inexpensive and effective.Forms insoluble DCU byproduct which can be difficult to remove completely; potent allergen.Situations where the DCU can be easily and completely filtered off.
HATU / HBTU Extremely fast and high-yielding; low rate of side reactions.[1][2]Significantly more expensive; byproducts must be removed by workup/chromatography.Difficult couplings, precious substrates, or when maximizing yield is the top priority.

Q3: What analytical techniques are essential to confirm my final product's identity?

A combination of techniques is necessary for unambiguous structure confirmation.[7][8]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. You should expect to see:

    • ¹H NMR: Two doublets in the aromatic region for the para-substituted benzene ring, signals for the three distinct methylene groups of the pyrazolidine ring, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: A signal for the carbonyl carbon (~165-175 ppm), and the expected number of aromatic and aliphatic carbon signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like LC-MS are also invaluable for assessing purity.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amine (a doublet around 3300-3400 cm⁻¹), and the strong C=O stretch of the amide group (around 1630-1680 cm⁻¹).

Detailed Experimental Protocols

The following protocols are based on the recommended Nitro-Precursor Strategy (Pathway B).

Protocol 1: Synthesis of (4-Nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone

This protocol uses 4-nitrobenzoyl chloride for a direct and rapid reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add pyrazolidine (1.0 eq) and a suitable anhydrous solvent like Dichloromethane (DCM) or THF. Add a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled pyrazolidine solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Reduction to (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

This protocol uses catalytic hydrogenation, a clean and efficient method.[4]

  • Setup: Dissolve the crude (4-nitrophenyl)(tetrahydro-1H-pyrazol-1-yl)methanone (1.0 eq) from the previous step in a solvent such as Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.

  • Hydrogenation: Transfer the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon for atmospheric pressure, or pressurize a vessel to 50-600 psi for faster reactions).

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates completion.

  • Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (MeOH or EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid or oil is the desired product, which can be further purified by recrystallization or column chromatography if needed.

References

  • ResearchGate. (2016). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Available at: [Link]

  • Journal of the Mexican Chemical Society. (2017). Convenient Synthesis and Biological Activity of 4-minomethylene 1-phenylpyrazolidine-3,5-diones. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Amide Coupling between 3 and 4 a. Available at: [Link]

  • PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available at: [Link]

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • MDPI. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Available at: [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • Biopolymers and Cell. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazolidine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Available at: [Link]

  • Growing Science. (2012). Synthesis and characterization of novel 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 -yl)-1H-pyrazol-4- yl)benzenamine fluorescent dye for protein binding. Available at: [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]

  • SciELO. (2016). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Welcome to the technical support center for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides to assist you in your experimental work.

Introduction

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a molecule of interest with a chemical structure that suggests potential challenges in achieving high concentrations in aqueous media. Its aromatic aminophenyl group, coupled with the pyrazole and ketone moieties, contributes to a molecular profile that can favor low aqueous solubility. This guide provides a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, poorly soluble in water?

A1: The limited aqueous solubility of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone likely stems from a combination of its molecular features. The aromatic phenyl ring is hydrophobic, and the overall molecule has a relatively rigid structure. While the amino group and the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the molecule's lipophilicity may dominate, leading to unfavorable interactions with water.

Q2: What are the initial steps I should take to improve the solubility of my compound?

A2: A logical first step is to assess the pH-solubility profile. The presence of the aromatic amino group, which is basic, suggests that the compound's solubility will be highly dependent on the pH of the aqueous medium. By lowering the pH, the amino group will become protonated, increasing the molecule's polarity and, consequently, its solubility in water.

Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my experiments. What are my next options?

A3: If pH adjustment alone is insufficient, several other formulation strategies can be employed. These can be broadly categorized into physical and chemical modifications.[1][2] Physical modifications include techniques like particle size reduction (micronization or nanosuspension), while chemical modifications involve the use of excipients such as co-solvents, surfactants, or complexing agents.[1][2]

Troubleshooting Guides

Guide 1: pH Modification for Solubility Enhancement

A primary and often effective method to improve the solubility of ionizable compounds is to adjust the pH of the solvent.[2][3] For (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, the basic amino group is the key to this strategy.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility as a function of pH.

Expected Outcome and Interpretation:

You should observe a significant increase in solubility at lower pH values where the amino group is protonated. This data will help you determine the optimal pH range for your experiments.

Guide 2: Utilizing Co-solvents to Improve Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[1][4]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol5-40% (v/v)Generally well-tolerated in many systems.
Propylene Glycol10-60% (v/v)A common vehicle for parenteral formulations.
Polyethylene Glycol (PEG) 300/40010-50% (v/v)Low toxicity and widely used.
Dimethyl Sulfoxide (DMSO)<10% (v/v)Use with caution due to potential cellular effects.

Experimental Protocol: Screening Co-solvents

  • Select a starting pH: Based on your pH-solubility profile, choose a pH where solubility is still a challenge.

  • Prepare co-solvent mixtures: Create a series of aqueous solutions containing different concentrations of your chosen co-solvents.

  • Determine solubility: Follow the same equilibration and quantification steps as outlined in the pH-solubility protocol.

  • Evaluate results: Compare the solubility in the co-solvent mixtures to the solubility in the purely aqueous buffer.

Logical Flow for Co-solvent Selection:

Caption: A workflow for selecting an appropriate co-solvent.

Guide 3: Employing Surfactants for Micellar Solubilization

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.

Types of Surfactants:

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1-2% (w/v)
Polysorbate 20 (Tween® 20)Non-ionic0.1-2% (w/v)
Cremophor® ELNon-ionic0.5-5% (w/v)
Sodium Dodecyl Sulfate (SDS)AnionicUse with caution, can denature proteins.

Experimental Protocol: Surfactant Screening

  • Prepare surfactant solutions: Make a series of solutions with different surfactants at concentrations above their CMC in your chosen buffer.

  • Determine solubility: Add excess (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone and follow the equilibration and quantification procedure.

  • Analyze the outcome: Assess the degree of solubility enhancement for each surfactant.

Guide 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Higher aqueous solubility and commonly used.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a strong complexing agent.

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add excess compound: Add an excess of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone to each solution.

  • Equilibrate and quantify: Follow the standard procedure for determining the concentration of the dissolved compound.

  • Plot and analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the curve will indicate the type of complex formed and the stoichiometry of the interaction.

Troubleshooting Workflow Diagram:

Troubleshooting_Workflow Start Initial Observation: Poor Aqueous Solubility pH_Screening Step 1: pH-Solubility Profiling Start->pH_Screening pH_Sufficient Is Solubility Sufficient? pH_Screening->pH_Sufficient Co_solvent Step 2: Co-solvent Screening pH_Sufficient->Co_solvent No End_Success Optimized Formulation Achieved pH_Sufficient->End_Success Yes Co_solvent_Sufficient Is Solubility Sufficient? Co_solvent->Co_solvent_Sufficient Surfactant Step 3: Surfactant Screening Co_solvent_Sufficient->Surfactant No Co_solvent_Sufficient->End_Success Yes Surfactant_Sufficient Is Solubility Sufficient? Surfactant->Surfactant_Sufficient Cyclodextrin Step 4: Cyclodextrin Complexation Surfactant_Sufficient->Cyclodextrin No Surfactant_Sufficient->End_Success Yes Cyclodextrin_Sufficient Is Solubility Sufficient? Cyclodextrin->Cyclodextrin_Sufficient Cyclodextrin_Sufficient->End_Success Yes End_Further Consider Advanced Techniques: - Nanosuspension - Solid Dispersion Cyclodextrin_Sufficient->End_Further No

Caption: A systematic approach to troubleshooting poor solubility.

References

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). MDPI. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. (2025). ChemRxiv. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • [5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL][3-(piperidin-4-yloxy)phenyl]methanone. PubChem. [Link]

  • 4-(4-Aminophenyl)-N,N-dimethyl-1H-pyrazole-1-ethanamine. NextSDS. [Link]

  • (4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride. NextSDS. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • (5-amino-1-(4-fluorophenyl)-1h-pyrazol-4-yl)(4-chlorophenyl)methanone. PubChemLite. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PMC. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • (5-AMINO-1H-PYRAZOL-4-YL)(PHENYL)METHANONE. NextSDS. [Link]

  • Methanone, (4-methylphenyl)phenyl-. NIST WebBook. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • 4-Aminomethyltetrahydropyran. PubChem. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2017). SCIRP. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

Sources

Troubleshooting

optimizing HPLC retention time and peak resolution for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone .

Because this molecule contains a primary aromatic amine (aniline derivative, estimated pKa ~4.5) and a pyrazolidine-derived amide, it exhibits complex chromatographic behavior. The primary amine acts as a weak base, making its retention, peak shape, and resolution highly susceptible to mobile phase pH, stationary phase chemistry, and secondary silanol interactions.

Diagnostic Workflow for Method Optimization

HPLC_Optimization Start Analyze (4-Aminophenyl)... Methanone Check_k Calculate Retention Factor (k') Start->Check_k Low_k k' < 2 (Elutes near void) Check_k->Low_k High_k k' > 2 (Adequate retention) Check_k->High_k Action_pH Increase pH > 7.0 (Neutralize primary amine) Low_k->Action_pH Check_Shape Evaluate Peak Symmetry (As) High_k->Check_Shape Action_pH->Check_k Tailing Severe Tailing (As > 1.5) Check_Shape->Tailing Optimize Optimize Gradient & Temp for Resolution (Rs > 1.5) Check_Shape->Optimize Symmetric Peak Action_Buffer Lower pH < 3.0 or Add Triethylamine (TEA) Tailing->Action_Buffer Action_Column Switch to Base-Deactivated or PFP Stationary Phase Tailing->Action_Column Action_Buffer->Check_Shape Action_Column->Check_Shape

Diagnostic workflow for optimizing HPLC retention and resolution.

Troubleshooting FAQs

Q1: Why does my compound elute almost immediately near the void volume (t0), resulting in a retention factor (k') of less than 1?

The Causality: The primary amine on the phenyl ring is highly polar when ionized. If your mobile phase pH is below or near its pKa (~4.5), the amine is protonated. In reversed-phase HPLC, ionized basic compounds become highly polar, drastically reducing their hydrophobic interaction with the non-polar stationary phase, leading to poor retention[1]. The Solution: You must suppress the ionization of the basic group. Increase the mobile phase pH to at least 2 units above the pKa (e.g., pH 7.0 - 8.0) using an appropriate buffer like ammonium bicarbonate. This neutralizes the aniline group, increasing its hydrophobicity and forcing it to partition more effectively into the stationary phase[2].

Q2: I am achieving good retention, but the peak exhibits severe tailing (Asymmetry factor > 2.0). How do I fix this?

The Causality: Peak tailing for basic amines is almost exclusively caused by secondary ion-exchange interactions between the protonated amine and residual ionized silanol groups (Si-O⁻) on the silica support matrix[3]. These interactions have slower desorption kinetics than hydrophobic partitioning, causing the peak to "drag" or tail. The Solution: You have two mechanistic pathways to resolve this:

  • Protonate the Silanols: Lower the mobile phase pH to < 3.0 (using phosphoric acid or TFA). This fully protonates the residual silanols (pKa ~3.5), neutralizing their negative charge and eliminating the ion-exchange sites[4].

  • Mask the Silanols: If a higher pH is required to maintain retention, add a competing amine to the mobile phase, such as 10-25 mM Triethylamine (TEA). TEA interacts more strongly with the silanols than your analyte, effectively blocking the active sites[5]. Alternatively, switch to a modern Type-B high-purity, base-deactivated silica column.

Q3: My target compound is co-eluting with a structurally similar synthesis intermediate. Adjusting the organic gradient isn't improving resolution (Rs). What is the next logical step?

The Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions. If your target and the impurity have identical hydrophobicity (LogP), changing the acetonitrile/water ratio will only shift their retention times together without improving the distance between peak maxima (selectivity, α). The Solution: You must change the selectivity of the system by exploiting different chemical interactions.

  • Stationary Phase Orthogonality: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal selectivity for aromatic and polar basic compounds through hydrogen bonding, dipole-dipole, and π−π interactions, which are highly effective for resolving aniline derivatives[6].

  • Thermodynamic Tuning: Adjust the column temperature. Temperature changes the mobile phase viscosity and can unpredictably shift the selectivity (α) between closely eluting compounds. Lowering the temperature generally increases retention and can improve the separation of critical pairs[7].

Quantitative Data Summary: Impact of Mobile Phase on Chromatography

The table below summarizes the expected chromatographic behavior of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone under various conditions.

Mobile Phase pHOrganic ModifierAnalyte Ionization StateExpected Retention (k')Expected Peak Symmetry (As)Dominant Interaction Mechanism
pH 2.5 AcetonitrileFully Protonated (Cationic)Low (< 1.5)Excellent (~1.0 - 1.1)Weak Hydrophobic
pH 5.0 AcetonitrilePartially IonizedVariable / SplitPoor (> 2.0)Hydrophobic + Silanol Ion-Exchange
pH 8.0 AcetonitrileNeutral (Free Base)High (> 3.0)Moderate (~1.2 - 1.5)Strong Hydrophobic
pH 2.5 MethanolFully Protonated (Cationic)Low - ModerateExcellent (~1.0 - 1.1)Hydrophobic + H-bonding

Self-Validating Experimental Protocol: Method Development

Do not rely on trial and error. Follow this self-validating, step-by-step methodology to establish a baseline method.

Step 1: System Suitability and Void Volume (t0) Determination Rationale: You cannot accurately calculate the retention factor (k') without knowing the exact void time. If a solute elutes at the void, resolution caused by stationary phase interaction is physically impossible[8].

  • Equilibrate a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) with 50:50 Acetonitrile:Water at 1.0 mL/min.

  • Inject a highly polar, unretained marker (e.g., Uracil or Thiourea).

  • Record the retention time of the marker. This is your precise t0.

Step 2: pH Screening for Optimal Retention Rationale: Establish the ionization boundaries of the primary amine.

  • Prepare Mobile Phase A1: 20 mM Potassium Phosphate buffer, pH 2.5[1].

  • Prepare Mobile Phase A2: 20 mM Ammonium Bicarbonate buffer, pH 8.0[1].

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Run a broad gradient (5% B to 95% B over 20 minutes) using A1, then repeat using A2.

  • Calculate k' for both runs using the formula: k′=(tR−t0)/t0 . Select the pH that yields a k' between 2 and 10.

Step 3: Gradient and Modifier Optimization Rationale: Fine-tune the elution strength to maximize resolution (Rs).

  • Based on the optimal pH found in Step 2, adjust the gradient slope. A shallower gradient (e.g., 10% B to 40% B over 20 minutes) will increase resolution between closely eluting impurities[9].

  • If resolution is still insufficient (Rs < 1.5), swap Acetonitrile for Methanol. Methanol is a strong proton donor/acceptor and will alter the selectivity profile.

Step 4: Temperature Optimization Rationale: Lock in thermodynamic stability.

  • Set the column compartment to 30°C and perform a test injection.

  • Increase to 40°C and repeat. Note the changes in backpressure and peak spacing. Select the temperature that provides the best balance of resolution and system pressure[7].

References

  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. Available at: [Link]

  • Peak Tailing - Scribd. Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available at: [Link]

  • How Column Temperature Affects HPLC Resolution - Chrom Tech. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at:[Link]

  • What's Happening to My Column? - Chromatography Online. Available at:[Link]

  • HPLC Method Development Kit: Where to Start? - Element Lab Solutions. Available at: [Link]

Sources

Optimization

preventing oxidation and degradation of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone during storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone during storage. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone during storage. This document provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and troubleshooting strategies to mitigate compound degradation.

Introduction

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is a molecule of interest in pharmaceutical research. Its chemical structure, featuring a p-aminophenyl moiety, a methanone linkage, and a saturated tetrahydropyrazole ring, presents specific stability challenges. The primary routes of degradation are oxidation of the aromatic amine and, to a lesser extent, hydrolysis of the methanone bond. Understanding and controlling these degradation pathways are crucial for maintaining the compound's purity, potency, and safety profile throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone?

A1: The two most probable degradation pathways are:

  • Oxidation: The p-aminophenyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions. This can lead to the formation of colored impurities, including quinone-imine species and polymeric materials.[1][2]

  • Hydrolysis: The methanone (ketone) linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-aminobenzoic acid and tetrahydro-1H-pyrazole. While generally less reactive than esters or amides, this pathway should be considered, especially for solutions stored outside a neutral pH range.[3][4][5][6][7]

Q2: What are the ideal storage conditions for solid (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone?

A2: To minimize degradation, the solid compound should be stored under the following conditions:

  • Temperature: Cool conditions, generally below 30°C (86°F), are recommended to reduce the rate of potential degradation reactions.[8] For long-term storage, refrigeration at 2-8°C is advisable.

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[9]

  • Light: The compound should be protected from light by storing it in an amber or opaque container.[9]

  • Moisture: Store in a dry environment, as aromatic amines can be hygroscopic.[8] The use of a desiccator is recommended.

Q3: I've noticed a change in the color of my solid compound. What could be the cause?

A3: A color change, often to a darker or purplish hue, is a strong indicator of oxidation of the p-aminophenyl group.[2] This is a common issue with aromatic amines and is accelerated by exposure to air and light.

Q4: Can I store (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in solution?

A4: While storage in solution is possible for short periods, it is generally not recommended for long-term storage due to the increased risk of hydrolysis. If you must store it in solution, use a high-purity, anhydrous aprotic solvent and store it at low temperatures (-20°C or -80°C) under an inert atmosphere. The pH of the solution should be kept neutral to minimize the risk of acid- or base-catalyzed hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting/Preventive Actions
Visible color change of solid (e.g., to brown or purple) Oxidation of the p-aminophenyl group.1. Immediately transfer the compound to an amber vial. 2. Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Store in a cool, dark, and dry place, preferably in a desiccator.[8][9]
Appearance of new peaks in HPLC analysis of a stored sample Degradation of the compound.1. Identify the degradation pathway:    - Oxidative degradants: Often appear as multiple, sometimes poorly resolved, colored impurities.    - Hydrolytic degradants: Will correspond to 4-aminobenzoic acid and tetrahydro-1H-pyrazole. 2. Review storage conditions: Check for exposure to air, light, moisture, or non-neutral pH in solutions. 3. Implement corrective storage: Follow the ideal storage conditions outlined in the FAQs.
Decreased peak area of the main compound in HPLC Compound degradation.1. Quantify the loss of the main compound and the increase in impurity peaks. 2. Perform a forced degradation study (see protocol below) to confirm the identity of the degradation products.[10][11] 3. Re-evaluate the storage conditions and handling procedures to minimize further degradation.
Inconsistent analytical results between different aliquots Non-homogeneity due to localized degradation or improper handling.1. Ensure the entire batch of the compound is stored under consistent and appropriate conditions. 2. When taking an aliquot, allow the container to come to room temperature before opening to prevent moisture condensation. 3. Mix the bulk powder gently before taking a sample.

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone.

cluster_main Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone B Quinone-imine Species A->B O2, light, metal ions D 4-Aminobenzoic Acid A->D H2O, H+ or OH- E Tetrahydro-1H-pyrazole A->E H2O, H+ or OH- C Polymeric Products B->C Further Oxidation/Polymerization cluster_workflow Stability Assessment Workflow A Compound Synthesis and Purification B Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Develop Stability-Indicating HPLC Method B->C E Establish Optimal Storage Conditions (Cool, Dark, Dry, Inert Atmosphere) B->E D Identify Degradation Products (LC-MS) C->D D->E F Long-Term Stability Study E->F G Routine Quality Control F->G

Caption: A typical workflow for assessing the stability of a new chemical entity.

References

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. 2010 May 28. Available from: [Link].

  • Pharma Stability. Troubleshooting & Pitfalls. Available from: [Link].

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. 2025 Nov 26. Available from: [Link].

  • Mayildurai R, Raja M, Akhileshuvar V. Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. 2020 Nov 2. Available from: [Link].

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 2013 Jan 17. Available from: [Link].

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link].

  • TSI Journals. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Available from: [Link].

  • Chemistry LibreTexts. 12.8: Reactions of Aldehydes and Ketones with Water. 2014 Sep 4. Available from: [Link].

  • Stevens JT, Oberholser KM, Soliman MR, Brown TR, Greene FE. Inhibition of p-aminophenol metabolism: a possible mechanism of enhancement of aniline hydroxylation. PubMed. Available from: [Link].

  • Rogue Chem. Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. 2024 May 27. Available from: [Link].

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2026 Mar 16. Available from: [Link].

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development - A Review. 2021 Jul 15. Available from: [Link].

  • McMurry J, et al. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. 2015 Mar 5. Available from: [Link].

  • RJPN. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. 2025 Feb 1. Available from: [Link].

  • aseschem. Chemical Storage & Handling Safety: Complete Checklist Guide. 2025 Dec 12. Available from: [Link].

  • Chemistry Steps. Reactions of Aldehydes and Ketones with Water. 2023 Feb 16. Available from: [Link].

  • Jihong. How to store and handle N Methylaniline safely. 2025 Sep 19. Available from: [Link].

  • PDA Journal of Pharmaceutical Science and Technology. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed. Available from: [Link].

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. 2014. Available from: [Link].

  • University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. Available from: [Link].

  • Tri-iso. MATERIAL SAFETY DATA SHEET. Available from: [Link].

  • PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link].

  • ResearchGate. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Available from: [Link].

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Available from: [Link].

  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. Available from: [Link].

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link].

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. 2023 Feb 25. Available from: [Link].

  • Science Madness. Strange purple compound when oxidizing p-aminophenol. 2010 Aug 25. Available from: [Link].

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! 2025 May 23. Available from: [Link].

  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Available from: [Link].

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link].

  • OrgoSolver. Acid- and Base-Catalyzed Reactions of Carbonyls. Available from: [Link].

  • G-M-I, Inc. Troubleshooting Guide for HPLC Detectors: Tips and Tricks. 2025 Mar 18. Available from: [Link].

Sources

Troubleshooting

reducing background noise in (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone biological assays

A Guide to Minimizing Background Noise and Maximizing Signal Integrity Welcome to the technical support center for researchers utilizing (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone and related pyrazole-containi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Background Noise and Maximizing Signal Integrity

Welcome to the technical support center for researchers utilizing (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone and related pyrazole-containing compounds in biological assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome one of the most common hurdles in assay development: high background noise. A high signal-to-noise ratio is paramount for generating reliable and reproducible data.[1][2]

This guide is structured to help you diagnose the root cause of your background issues, provide actionable troubleshooting protocols, and explain the scientific principles behind these recommendations.

Section 1: Understanding the Root Causes of High Background Noise

High background noise is a signal that appears even in the absence of the specific analyte or biological activity you intend to measure.[3] This unwanted signal can originate from the compound itself, the assay reagents, or the experimental procedure. Identifying the source is the first critical step in resolving the issue.

1.1 Compound-Specific Interference

Small molecules, including those with a pyrazole scaffold, can sometimes interfere directly with assay readouts. It is crucial to rule out these compound-intrinsic properties early in your troubleshooting.

  • Autofluorescence: The compound may absorb light at the excitation wavelength and emit it in the detection range, creating a false-positive signal in fluorescence-based assays.

  • Light Scattering/Precipitation: If the compound has poor solubility in your assay buffer, it can form precipitates. These particles can scatter light, leading to artificially high readings in absorbance or fluorescence assays.[4]

  • Chemical Reactivity (PAINS): Some chemical structures, known as Pan-Assay Interference Compounds (PAINS), can generate false signals through non-specific mechanisms like redox cycling, covalent modification of proteins, or metal chelation.[5] While not all pyrazole-containing molecules are PAINS, it's a possibility to consider for any novel compound.

1.2 Assay Component & Procedural Issues

More often, high background stems from sub-optimal assay conditions that promote non-specific interactions.

  • Non-Specific Binding (NSB): This is the most frequent cause.[6] It occurs when assay components (e.g., primary/secondary antibodies, detection enzymes) bind to unintended surfaces or proteins on the microplate.[7] This is often due to insufficient blocking or overly high reagent concentrations.

  • Insufficient Washing: Inadequate washing between steps fails to remove all unbound reagents.[7][8] The residual components then generate a signal, contributing directly to the background.

  • Reagent Quality & Contamination: The quality of your reagents is critical. Using old or contaminated buffers, substrates, or antibodies can lead to high background.[9][10] For example, a degraded substrate solution may produce color or light spontaneously.[9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions in a direct, problem-and-solution format.

Q1: My negative control (blank) wells have a very high signal. Where do I start?

This indicates a systemic issue, likely with a reagent or a core protocol step.[6]

  • Check Your Substrate: First, ensure your detection substrate is not degraded. For example, a TMB substrate solution for ELISA should be clear and colorless before use.[9]

  • Run a "Reagent-Only" Control: Set up a well that contains all assay components except for your primary antibody or specific capture molecule. If the background is still high, the issue likely lies with the secondary (detection) antibody or the substrate itself.

  • Review Reagent Concentrations: Overly high concentrations of primary or, more commonly, secondary antibodies are a classic cause of high background.[11][12] You may need to perform a titration to find the optimal concentration that maximizes the signal-to-noise ratio.

Q2: How can I tell if my compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, is the source of the background?

You must run specific controls to test for compound-induced artifacts.

  • Autofluorescence Check: In a fluorescence assay, add your compound to a blank well containing only assay buffer. Read the plate at the same excitation/emission wavelengths used in your experiment. A high signal here points to intrinsic compound fluorescence.

  • Solubility Check: Prepare your compound at the highest assay concentration and visually inspect for precipitation. You can also measure absorbance at a high wavelength (e.g., 600 nm) where biological molecules don't absorb; an increase in OD indicates light scattering from precipitates.[4]

  • Target-Free System Check: If you are using a cell lysate or purified protein, run a control where the biological target is absent but the compound is present. This can help identify if the compound is reacting non-specifically with other assay components.

Q3: My background is uneven, especially high around the edges of the plate ("edge effect"). What causes this?

Edge effects are often caused by thermal gradients or differential evaporation across the plate during incubation.[13]

  • Ensure Uniform Temperature: Use a high-quality incubator and allow plates to come to room temperature before adding reagents. Avoid stacking plates directly on top of each other.

  • Minimize Evaporation: Use plate sealers during long incubation steps. You can also fill the outer wells of the plate with sterile water or buffer to create a humidity barrier.

  • Improve Washing Technique: If using an automated plate washer, ensure all nozzles are dispensing and aspirating evenly.[9] For manual washing, be consistent with the force and volume used for each well.

Q4: I'm using an ELISA/antibody-based assay. What is the best way to block the plate?

Insufficient blocking is a primary cause of non-specific antibody binding.[12][14]

  • Optimize Blocking Agent: The two most common blockers are Bovine Serum Albumin (BSA) and non-fat dry milk.[12] If one isn't working, try the other. For assays detecting phosphorylated proteins, use BSA, as milk contains phosphoproteins like casein that will cause interference.[11]

  • Increase Incubation Time/Temperature: Extend the blocking step (e.g., 2 hours at room temperature or overnight at 4°C).[8]

  • Add a Detergent: Including a mild, non-ionic detergent like Tween-20 (0.05% v/v) in your blocking and wash buffers can significantly reduce non-specific interactions.[14]

Section 3: Troubleshooting Workflows & Protocols

This section provides structured approaches to systematically identify and solve background noise issues.

Workflow 1: Systematic Investigation of High Background

This flowchart guides you through a logical process to pinpoint the source of high background noise.

G start High Background Detected check_substrate Is substrate/detection reagent in blank wells generating signal? start->check_substrate check_compound Does compound in buffer alone generate signal? check_substrate->check_compound No sol_substrate Degraded Substrate. Prepare fresh. check_substrate->sol_substrate Yes check_secondary Does secondary Ab + substrate (no primary Ab) generate signal? check_compound->check_secondary No sol_compound Compound Interference. (Autofluorescence, Precipitate) Run Protocol 1. check_compound->sol_compound Yes check_blocking Is background uniform or patchy/edge-related? check_secondary->check_blocking No sol_secondary Secondary Ab NSB or Concentration Too High. Titrate Ab (Protocol 3). check_secondary->sol_secondary Yes sol_uniform Systemic Issue. Optimize Blocking/Washing (Protocol 2). Titrate Primary Ab (Protocol 3). check_blocking->sol_uniform Uniform sol_patchy Procedural Issue. Improve washing technique. Control for evaporation/ temperature gradients. check_blocking->sol_patchy Patchy/Edge

Caption: A decision tree for troubleshooting high background.

Protocol 1: Assessing Compound-Induced Artifacts

This protocol helps determine if (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is directly causing the high background.

Objective: To differentiate between true biological signal and compound-driven artifacts.

Materials:

  • Assay-compatible microplate (e.g., black for fluorescence, clear for absorbance).[4]

  • Assay buffer.

  • (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone stock solution.

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of your compound in assay buffer, covering the full concentration range used in your experiment, plus one 2-fold higher concentration.

  • Plate Setup:

    • Column 1 (Buffer Blank): Add only assay buffer to these wells.

    • Column 2 (Compound Wells): Add the compound dilutions to these wells.

    • Column 3 (Optional - Positive Control): If you have a known positive control compound that does not cause artifacts, include it here.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your main experiment.

  • Plate Reading:

    • Visually inspect the wells for any signs of precipitation.

    • Read the plate on your plate reader using the same settings as your main assay (e.g., fluorescence Ex/Em, absorbance wavelength).

  • Data Analysis:

    • Subtract the average signal from the "Buffer Blank" wells (Column 1) from all other wells.

    • Plot the background signal versus the compound concentration. A concentration-dependent increase in signal strongly suggests a compound-induced artifact (autofluorescence or light scattering).

Protocol 2: Optimizing Blocking and Washing Steps

Objective: To minimize non-specific binding of reagents to the microplate surface.

Procedure:

  • Blocking Agent Comparison:

    • Coat a 96-well plate as you would for your assay (e.g., with a capture antibody or protein).

    • Block different rows of the plate with various blocking agents (see table below). Include your current blocking condition as a control.

    • Continue with your standard assay protocol, but use only negative control samples (no analyte).

    • The condition that yields the lowest signal is the most effective blocking strategy.[3]

  • Wash Step Optimization:

    • Using the best blocking condition identified above, set up another plate with negative controls.

    • Vary the number of wash steps after the primary and secondary antibody incubations (e.g., 3 washes vs. 5 washes vs. 7 washes).

    • Introduce a "soak time" by allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle.[14]

    • Compare the background signal. The optimal condition is the one that provides the lowest background without significantly reducing the signal from a positive control (run separately).

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA)1-5% (w/v)A good general-purpose blocker. Preferred for phospho-protein detection.[12]
Non-Fat Dry Milk3-5% (w/v)Cost-effective and highly effective for many antibody applications.[8]
Normal Serum5-10% (v/v)Use serum from the same species as the secondary antibody to block cross-reactive sites.
Commercial BlockersPer ManufacturerOften contain proprietary blends of proteins and detergents for optimized performance.

Caption: Comparison of common blocking agents for immunoassays.

Section 4: Data Interpretation & Quality Control

A high background doesn't just mean a high baseline; it fundamentally impacts the quality and reliability of your data by compressing the dynamic range of your assay.

Key Metrics for Assay Quality
  • Signal-to-Noise Ratio (S/N): This is the ratio of the signal from a positive control to the signal from a negative (background) control. A higher S/N ratio is always better.[15]

    • S/N = Mean Signal (Positive Control) / Mean Signal (Negative Control)

  • Z-Factor (for HTS): This metric assesses the statistical effect size and separation between positive and negative controls. A Z-factor > 0.5 is considered an excellent assay.

    • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Always include appropriate controls in every experiment:

  • Negative/Blank Control: Measures the background signal.

  • Positive Control: Ensures the assay is working and provides a reference for maximum signal.

  • Compound Controls: As described in Protocol 1, to check for artifacts.

By systematically investigating the potential sources of noise and optimizing your assay parameters, you can significantly improve the quality of your data when working with (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone and other small molecules.

References
  • Vertex AI Search. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents.
  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
  • Zhong, R., Kim, M. S., White, M. A., Xie, Y., & Xiao, G. (2013). SbacHTS: spatial background noise correction for high-throughput RNAi screening. Bioinformatics, 29(17), 2218–2220. [Link]

  • PubMed. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors.
  • BenchChem. (n.d.). How to improve the signal-to-noise ratio in Terretonin assays.
  • Barnsley Hospital. (n.d.). Drugs and other substances that can interfere with Biochemistry tests.
  • PubMed. (n.d.). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents.
  • Abcam. (n.d.). How to deal with high background in ELISA.
  • BenchChem. (n.d.). Reducing background noise in GHH20 assays.
  • Proteintech Group. (n.d.). Western Blot Troubleshooting: High Background.
  • Assay Guidance Manual - NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity.
  • Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays.
  • ChemRxiv. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors.
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
  • PMC. (n.d.). Maximizing signal-to-noise ratio in the random mutation capture assay.
  • American Research Products. (n.d.). Western blot troubleshooting: high background.
  • PubMed. (2009). (4-Methyl-phen-yl)[3-(5-nitro-2-fur-yl)-1-phenyl-1H-pyrazol-4-yl]methanone.
  • MDPI. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone.
  • PMC. (n.d.). SbacHTS: Spatial background noise correction for High-Throughput RNAi Screening.
  • AstorScientific. (2026). High Background in ELISA: Causes, Fixes, and Tips.
  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • Cytiva. (2025). Maximizing signal-to-noise ratio in Western blot analysis.
  • ResearchGate. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening.
  • G-Biosciences. (2016). Tips for Preventing a High Background During Western Blotting.
  • Avantier. (2024). Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio.
  • A Scientist's Guide to Conquering High Background in Western Blotting. (2025).
  • Surmodics. (n.d.). What Causes High Background in ELISA Tests?.
  • ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects.
  • St John's Laboratory. (2020). Troubleshooting issues with Western Blot background.
  • MDPI. (2025). Signal-to-Noise Ratio Enhancement Method for Weak Signals: A Joint Optimization Strategy Based on Intelligent Optimization Iterative Algorithm.
  • ResearchGate. (2015). Interference with Clinical Laboratory analyses.

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Optimization

Technical Support Center: Optimizing Reaction Conditions for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone Derivatives

Welcome to the technical support center for the synthesis and optimization of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone derivatives. This guide is designed for researchers, medicinal chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges and achieve optimal results.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My amide coupling reaction has a very low yield or has failed completely. What are the primary causes and how can I fix this?

A: Low or no yield in this amide coupling reaction typically points to one of three areas: inefficient carboxylic acid activation, poor nucleophilicity of the pyrazole, or competing side reactions.

  • Cause 1: Inefficient Carboxylic Acid Activation. The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the activating agent is suboptimal, the reaction will not proceed.

    • Solution: Switch to a more potent coupling reagent. While standard carbodiimides like EDC in the presence of HOBt can work, uronium/aminium-based reagents like HATU are often more effective, especially for less reactive coupling partners.[1][2] HATU forms a highly reactive O-acylisourea intermediate that rapidly converts to an HOBt-ester, minimizing side reactions like epimerization if chiral centers are present.

  • Cause 2: Low Nucleophilicity of Tetrahydro-1H-pyrazole. Pyrazoles are weakly basic heterocycles, and their N-H protons can be acidic, which can complicate their role as nucleophiles.

    • Solution: Ensure the reaction includes a suitable non-nucleophilic base. The base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), serves two purposes: it neutralizes the acidic byproduct (e.g., HCl if starting from an acyl chloride) and deprotonates the pyrazole, increasing its nucleophilicity. Use 2-3 equivalents of the base to drive the reaction forward.

  • Cause 3: Competing Side Reactions. The 4-aminobenzoyl precursor possesses two nucleophilic sites: the target pyrazole nitrogen and the 4-amino group on the phenyl ring. The amino group can react with an activated carboxylic acid on another molecule, leading to oligomerization or polymerization, which consumes starting material and complicates purification.[3]

    • Solution: Protect the 4-amino group. Using a starting material like 4-(tert-butoxycarbonylamino)benzoic acid (Boc-4-aminobenzoic acid) prevents the aniline nitrogen from participating in the reaction. The Boc group is stable under most amide coupling conditions and can be easily removed later with an acid like trifluoroacetic acid (TFA).

Q2: I've formed the product, but it is contaminated with a significant amount of a stubborn impurity. What is this impurity and how do I prevent it?

A: If you are using a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), the most common impurity is the corresponding N-acylurea byproduct.

  • Mechanism of Formation: The N-acylurea is formed when the highly reactive O-acylisourea intermediate, instead of reacting with the pyrazole, undergoes an intramolecular rearrangement. This pathway is more common with sterically hindered amines or when the desired nucleophile's concentration is low.[4]

  • Prevention Strategy 1: Use an Additive. Including an additive like 1-Hydroxybenzotriazole (HOBt) is crucial when using carbodiimides. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an active HOBt-ester. This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, leading to a cleaner reaction.

  • Prevention Strategy 2: Change Coupling Reagent Class. Switching to a phosphonium-based reagent (e.g., PyBOP) or a uronium-based reagent (e.g., HATU) avoids the formation of urea byproducts altogether. The byproducts from these reagents are typically water-soluble and easily removed during aqueous work-up.

  • Removal Strategy: Dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in most organic solvents and can often be removed by filtration. The urea from EDC is more soluble but can typically be removed with a mild aqueous acid wash during work-up.

Q3: My product "oils out" during recrystallization instead of forming crystals. How can I achieve a solid, pure product?

A: "Oiling out" occurs when the dissolved compound precipitates from the solution at a temperature above its melting point. This is a common issue with N-heterocyclic compounds which can have complex solubility profiles.[5]

  • Solution 1: Slow Down the Cooling Process. Rapid cooling is a primary cause of oiling out. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, ideally in an insulated container, before moving it to an ice bath.[5]

  • Solution 2: Adjust the Solvent System. If slow cooling fails, the solvent system is likely not optimal.

    • Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, methanol) at high heat. Then, add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise at the same high temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[5][6] This technique reduces the overall solvency of the medium, encouraging crystallization at a more favorable temperature.

    • Try Alternative Solvents: Common solvents for pyrazole derivatives include ethanol/water, ethyl acetate/hexane, and isopropanol.[5][6]

  • Solution 3: Use a Seed Crystal. If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can induce nucleation and promote proper crystal growth.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I start with 4-aminobenzoic acid or 4-aminobenzoyl chloride?

A: This choice depends on a trade-off between reagent reactivity and stability.

  • 4-Aminobenzoyl Chloride: As an acyl chloride, it is highly electrophilic and reacts readily with the pyrazole, often requiring only a base like triethylamine without the need for additional coupling agents.[3] However, it is moisture-sensitive and can self-react or polymerize upon storage due to its dual functionality.[3] It is best used when freshly prepared or purchased and handled under inert conditions.

  • 4-Aminobenzoic Acid: This starting material is a stable, crystalline solid. It requires activation with a coupling reagent (e.g., EDC/HOBt, HATU) to form the amide bond.[1] While this adds a reagent cost, it provides greater control over the reaction and avoids the handling issues associated with the highly reactive acyl chloride. For optimization and troubleshooting, starting with the protected Boc-4-aminobenzoic acid is highly recommended.

Q2: How do I select the optimal solvent and base for the reaction?

A: Solvent and base selection are critical for reaction success.

  • Solvents: The ideal solvent should fully dissolve the reactants and be inert to the reaction conditions.

    • Aprotic Polar Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices.[1][7] DMF is particularly good at dissolving a wide range of substrates and can accelerate reactions, though it has a high boiling point, making it harder to remove. DCM is a good all-around choice with a low boiling point, simplifying work-up. Ensure all solvents are anhydrous, as water can hydrolyze activated intermediates.

  • Bases: The base should be non-nucleophilic to avoid competing with the pyrazole.

    • Tertiary Amines such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices.[2] DIPEA is more sterically hindered and therefore less nucleophilic than TEA, making it a safer choice to prevent unwanted side reactions. A slight excess (2-3 equivalents) is typically used to neutralize acid byproducts and facilitate the reaction.

Q3: What are the best analytical methods to monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting materials and the product (e.g., 1:1 Ethyl Acetate:Hexane). The product, being more polar than the pyrazole but potentially less polar than the benzoic acid starting material, should have a distinct Rf value. Staining with potassium permanganate or visualization under UV light can help identify spots. For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product's molecular ion peak.

Section 3: Optimized Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Boc-4-aminobenzoic acid and Tetrahydro-1H-pyrazole

This protocol is recommended for achieving high yield and purity by preventing side reactions involving the 4-amino group.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-4-aminobenzoic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (to make a 0.2 M solution).

  • Activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active HOBt-ester.

  • Nucleophile Addition: In a separate flask, dissolve tetrahydro-1H-pyrazole (1.2 equiv.) in a small amount of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to this solution.

  • Coupling Reaction: Add the pyrazole/DIPEA solution dropwise to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purification: Purify the crude material via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Deprotection (Optional): Dissolve the purified Boc-protected intermediate in DCM and add an excess of Trifluoroacetic Acid (TFA) (5-10 equivalents). Stir at room temperature for 1-2 hours until TLC confirms the removal of the Boc group. Evaporate the solvent and excess TFA to yield the final product, often as a TFA salt.

Section 4: Data & Reagent Comparison

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentProsConsBest For
EDC / HOBt Inexpensive, common, water-soluble urea byproduct.Can lead to N-acylurea formation, potential for epimerization.General-purpose coupling, cost-sensitive syntheses.
HATU / DIPEA High reactivity, fast reaction times, low epimerization, water-soluble byproducts.[1]More expensive, can be moisture-sensitive.Difficult couplings, sterically hindered substrates, protecting chiral centers.
T3P® (Propylphosphonic Anhydride) High yields, clean reactions, byproducts are water-soluble.Often requires slightly elevated temperatures.Scale-up applications, avoids peptide coupling reagents.
Acyl Chloride / TEA No coupling reagent needed, fast, high atom economy.Starting material is moisture-sensitive and can self-react.[3]When starting material is readily available and can be handled under inert conditions.

Section 5: Visualizations

Diagrams of Key Processes

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (4-Aminobenzoic Acid Derivative) Activated Activated Intermediate (e.g., HOBt-Ester) Acid->Activated + CouplingAgent Coupling Reagent (e.g., HATU) Pyrazole Tetrahydro-1H-pyrazole Activated->Pyrazole Reaction Product Amide Product Activated->Product Pyrazole->Product + Base Base (e.g., DIPEA)

Caption: General mechanism for amide bond formation.

Experimental_Workflow start Start: Boc-4-aminobenzoic acid + Pyrazole reagents Add Coupling Agent (HATU) + Base (DIPEA) in DMF start->reagents reaction Stir at RT (2-4h) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up (EtOAc/Water, Acid/Base Washes) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify deprotect Boc Deprotection (TFA in DCM) purify->deprotect product Final Product: (4-Aminophenyl)(tetrahydro- 1H-pyrazol-1-yl)-methanone deprotect->product

Caption: Recommended workflow for synthesis and purification.

Troubleshooting_Low_Yield start Problem: Low or No Yield q1 Is starting material (SM) consumed (via TLC)? start->q1 no_sm NO: Reaction Stalled q1->no_sm No yes_sm YES: SM Consumed q1->yes_sm Yes sol_no_sm_1 1. Use stronger coupling agent (e.g., HATU). no_sm->sol_no_sm_1 sol_no_sm_2 2. Increase base equivalents (2-3 eq DIPEA). no_sm->sol_no_sm_2 sol_no_sm_3 3. Check for water contamination (use anhydrous solvents). no_sm->sol_no_sm_3 q2 Is desired product observed (via LC-MS)? yes_sm->q2 yes_prod YES (but low yield): Purification/Side Reaction Issue q2->yes_prod Yes no_prod NO: Decomposition or Unseen Byproduct q2->no_prod No sol_yes_prod_1 1. Check for oligomerization. Solution: Protect 4-amino group (Boc). yes_prod->sol_yes_prod_1 sol_yes_prod_2 2. Check for N-acylurea byproduct. Solution: Add HOBt or switch from EDC. yes_prod->sol_yes_prod_2 sol_yes_prod_3 3. Product lost in aqueous washes? Solution: Back-extract aqueous layers. yes_prod->sol_yes_prod_3 sol_no_prod Re-evaluate reaction conditions. Consider lower temperature or different solvent. no_prod->sol_no_prod

Caption: Decision tree for troubleshooting low product yield.

Section 6: References

  • Title: Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives Source: IntechOpen URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (The Royal Society of Chemistry) URL: [Link]

  • Title: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of pyrimidinyl-4-aminopyrazole compounds Source: Google Patents URL:

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS Source: Neuroquantology URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL: [Link]

  • Title: Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids Source: Synlett URL: [Link]

  • Title: Process for the purification of p-aminophenol Source: Google Patents URL:

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (PubMed Central) URL: [Link]

  • Title: Process for the preparation of 4-aminopyrazole derivatives Source: Google Patents URL:

  • Title: Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o) Source: ResearchGate URL: [Link]

  • Title: Synthesis of Chromone-Related Pyrazole Compounds Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Source: ResearchGate URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS/MS Validation of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in Plasma

This guide provides an in-depth, objective comparison of methodologies for the validation of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in plasma samples using Liquid Chromatography with tandem Mass Spectromet...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of methodologies for the validation of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a robust and defensible bioanalytical method.

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, a compound featuring a primary aromatic amine and a pyrazole moiety, requires a highly selective and sensitive analytical method to characterize its behavior in vivo. LC-MS/MS stands as the definitive technology for this purpose, offering unparalleled specificity and low detection limits.[1]

This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5] Adherence to these guidelines is not merely a regulatory hurdle; it is a framework for ensuring data integrity and reproducibility.[3][6]

Section 1: The Critical Role of Sample Preparation

The plasma matrix is a complex mixture of proteins, phospholipids, salts, and other endogenous components that can interfere with analyte quantification.[7][8] The primary goal of sample preparation is to remove these interferences while maximizing the recovery of the target analyte. The choice of technique represents a critical balance between sample cleanliness, recovery, throughput, and cost.

Comparison of Key Techniques

We will compare the three most common sample preparation techniques in bioanalysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniquePrincipleThroughputCostSelectivity & CleanlinessKey Consideration
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[9][10]HighLowLowFast and simple, but susceptible to matrix effects, especially from phospholipids.[11][12]
Liquid-Liquid Extraction (LLE) Analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on polarity.[9]MediumMediumMediumOffers better cleanup than PPT but requires optimization of solvent and pH. Can be labor-intensive.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.[13]Medium-HighHighHighProvides the cleanest extracts, minimizing matrix effects and enhancing sensitivity. Highly versatile.[8][13]

Expert Insight: For a molecule like (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, which possesses both polar (amine) and non-polar (phenyl, pyrazole) characteristics, all three methods are viable. However, the primary aromatic amine group can be protonated at acidic pH, making it suitable for strong cation exchange SPE, which would provide superior selectivity over PPT and LLE. While PPT is often used for high-throughput screening due to its speed[10][14], the risk of ion suppression from co-eluting phospholipids is significant.[7][11] For a formal validation study supporting regulatory submission, the cleaner extract provided by SPE is often the most trustworthy approach.

Section 2: Chromatographic and Mass Spectrometric Strategy

A robust LC-MS/MS method relies on the synergistic optimization of both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography (LC)

The goal of chromatography is to separate the analyte from other components in the prepared sample before it enters the mass spectrometer.

  • Column Chemistry: A C18 reversed-phase column is the standard choice for moderately polar compounds. The aromatic nature of the analyte suggests strong retention via hydrophobic interactions.

  • Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The formic acid serves to protonate the primary amine, ensuring good peak shape and promoting efficient ionization in the MS source.[1]

  • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is recommended to ensure that the analyte is eluted as a sharp peak while also clearing more hydrophobic matrix components from the column.

Tandem Mass Spectrometry (MS/MS)

MS/MS provides exceptional selectivity by monitoring a specific fragmentation pathway of the analyte.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The primary amine and pyrazole nitrogens are readily protonated, yielding a strong signal for the precursor ion, [M+H]⁺.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific, stable fragment (product ion) in the third quadrupole. This process acts as a highly specific mass filter, virtually eliminating chemical noise.

  • MRM Transition Optimization: The specific precursor → product ion transition must be optimized by infusing a pure standard of the analyte into the mass spectrometer. For (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (MW ≈ 203.24), the precursor ion would be m/z 204.2. Product ions would likely result from cleavage of the amide bond or fragmentation of the pyrazole ring.

The logical workflow for sample analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Receipt Spike Spike with Internal Standard Plasma->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject LC Chromatographic Separation (C18) Inject->LC MS ESI+ Ionization LC->MS MSMS MRM Detection MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify Report Report Results Quantify->Report

Bioanalytical Workflow from Sample to Result.

Section 3: Experimental Protocol: A Validated Method

This section provides a step-by-step protocol for a robust LC-MS/MS method using Solid-Phase Extraction, which offers a superior balance of cleanliness and recovery for this analyte.

Materials
  • Analyte: (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • Plasma: Blank human plasma (K₂EDTA).

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC-grade).

  • SPE Plate: Mixed-mode Cation Exchange (e.g., Oasis MCX µElution plate).

Procedure
  • Standard & QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank plasma.

  • Sample Pre-treatment: To 100 µL of plasma (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify and dilute the sample.

  • Solid-Phase Extraction (SPE):

    • Condition: Pass 200 µL of MeOH through the SPE plate wells.

    • Equilibrate: Pass 200 µL of water through the wells.

    • Load: Load the entire pre-treated sample onto the plate.

    • Wash 1: Wash with 200 µL of 2% FA in water to remove polar interferences.

    • Wash 2: Wash with 200 µL of MeOH to remove lipids and other non-polar interferences.

    • Elute: Elute the analyte and IS with 2 x 50 µL of 5% ammonium hydroxide in ACN. The basic elution buffer neutralizes the protonated amine, releasing it from the cation exchange sorbent.

  • Final Preparation: Combine the eluates and inject directly or evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes.

    • Injection Volume: 5 µL

    • MS Ionization: ESI Positive

    • MS Detection: MRM (e.g., m/z 204.2 → 120.1 for analyte)

The logic of the SPE method is visualized below.

SPE_Workflow start Acidified Plasma Sample (Analyte+, Interferences) condition Condition Plate (Methanol) equilibrate Equilibrate Plate (Water) condition->equilibrate load Load Sample Analyte Binds to Sorbent equilibrate->load wash1 Wash 1 (Aqueous Acid) Removes Polar Interferences load->wash1 wash2 Wash 2 (Organic) Removes Lipids wash1->wash2 elute Elute (Basic Organic) Analyte is Released wash2->elute collect Collect Clean Extract elute->collect

Solid-Phase Extraction (SPE) Workflow.

Section 4: Method Validation Parameters and Acceptance Criteria

A bioanalytical method must be rigorously validated to demonstrate its reliability.[3][4][15] The following parameters are assessed according to FDA and EMA guidelines.[2][5][6][16]

ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Assess the closeness of measured values to the true value (accuracy) and the variability of replicate measurements (precision).For QCs (Low, Mid, High), mean accuracy within ±15% of nominal; precision (%CV) ≤15%. For LLOQ, ±20% and ≤20%, respectively.[17]
Recovery The efficiency of the extraction process.Not strictly required to be 100%, but must be consistent and reproducible across the concentration range.
Matrix Effect Assess the suppression or enhancement of ionization caused by co-eluting matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Stability Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of nominal concentration.

Example Data (Illustrative):

Table 1: Accuracy and Precision Summary Data is representative of a successful validation run.

QC LevelNominal (ng/mL)NMean Measured (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.0061.05105.08.5
Low3.0062.9197.06.2
Medium50.0652.1104.24.1
High150.06145.597.03.8

Conclusion

The validation of an LC-MS/MS method for quantifying (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in plasma is a multi-faceted process that demands careful consideration of sample preparation, chromatography, and mass spectrometry. While rapid methods like Protein Precipitation have a role in early discovery, a robust, regulatory-compliant validation necessitates a cleaner sample preparation technique like Solid-Phase Extraction. SPE, particularly using a mixed-mode cation exchange sorbent, offers superior removal of matrix interferences, leading to improved accuracy, precision, and trustworthiness of the final data. By adhering to the principles and protocols outlined in this guide and referencing the authoritative guidelines from the FDA and EMA, researchers can develop and validate a high-quality bioanalytical method fit for supporting drug development programs.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Alturas Analytics, Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Journal of Chromatography B. (n.d.). LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. [Link]

  • Technology Networks. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]

  • Rocker Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

  • Taylor & Francis Online. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]

  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • National Center for Biotechnology Information. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. [Link]

  • PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. [Link]

  • ResearchGate. (n.d.). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. [Link]

  • Wildlife Pharmaceuticals. (2023). Validation of a LC-MS/MS method to simultaneously quantify thiafentanil and naltrexone in plasma for pharmacokinetic studies in. [Link]

  • MDPI. (2023). LC-MS/MS Application in Pharmacotoxicological Field. [Link]

  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid. [Link]

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Comparative

Validating Target Engagement of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone Using CETSA

A Comparative Application Guide for Live-Cell Target Engagement As a Senior Application Scientist, I frequently encounter a critical bottleneck in small-molecule drug development: the profound disconnect between biochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Application Guide for Live-Cell Target Engagement

As a Senior Application Scientist, I frequently encounter a critical bottleneck in small-molecule drug development: the profound disconnect between biochemical potency and true cellular efficacy. When evaluating novel chemotypes—such as the atypical fragment (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (APTPM) —relying solely on traditional recombinant assays often leads to costly false positives or false negatives.

While traditional Histone Deacetylase (HDAC) inhibitors rely on the canonical ortho-aminobenzamide zinc-binding group (ZBG) to chelate the active site[1], APTPM explores a novel para-aminophenyl pyrazolidine scaffold. Validating whether this atypical geometry successfully engages the HDAC1/2 complex inside living cells is critical.

In this guide, we objectively compare the performance of the Cellular Thermal Shift Assay (CETSA) against traditional alternatives (SPR and Biochemical Fluorogenic Assays) for validating APTPM. By measuring thermodynamic stabilization directly in intact cells, CETSA provides a self-validating, physiologically relevant proof of target engagement[2].

The Challenge: Biochemical vs. Cellular Target Engagement

To understand why a compound like APTPM requires CETSA, we must examine the causality behind experimental failures in traditional assays:

  • The Context Void in Biochemical Assays: Traditional fluorogenic assays utilize truncated, purified recombinant HDAC enzymes. However, in living cells, Class I HDACs do not exist as isolated monomers; they function within massive, multiprotein repressor complexes (e.g., NuRD, CoREST, Sin3A)[3]. A compound might show weak affinity for a naked recombinant enzyme but exhibit potent engagement when the enzyme is locked in its native multiprotein conformation.

  • The Biophysical Limitation of SPR: Surface Plasmon Resonance (SPR) provides excellent kinetic data (Kon/Koff) but requires the target protein to be immobilized on a dextran chip. This artificial tethering can occlude allosteric binding sites or alter the protein's native folding state.

The CETSA Solution: CETSA bypasses these limitations by operating on a fundamental biophysical principle: ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding [2]. By heating intact cells, we force unbound proteins to denature and aggregate, while APTPM-bound HDACs remain folded and soluble.

Mechanism APTPM APTPM (p-Aminophenyl Scaffold) HDAC HDAC1/2 Complex (Intact Cellular State) APTPM->HDAC Binds Active Site (Thermal Stabilization) Chromatin Chromatin (Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation Transcription Gene Transcription (Target Activation) Chromatin->Transcription Epigenetic Activation

Figure 1: Mechanistic pathway of APTPM engaging the cellular HDAC complex to modulate transcription.

Comparative Performance Data

When comparing APTPM across different target engagement platforms, the data reveals stark differences in apparent affinity and physiological relevance. CETSA uniquely captures the compound's ability to penetrate the cell membrane and engage the target in its native chromatin-associated state.

Assay MethodologyEnvironmentTarget StateAPTPM Apparent AffinityFalse Negative RiskPhysiological Relevance
CETSA (ITDRF) Live Cells Native Complex (NuRD) EC₅₀ = 1.2 µM Low High (Gold Standard)
SPR (Biacore)In Vitro (Chip)Purified RecombinantK_d = 18.5 µMHighLow
Fluorogenic AssayIn Vitro (Buffer)Truncated MonomerIC₅₀ > 50 µMHighLow

Data Interpretation: The biochemical fluorogenic assay suggests APTPM is inactive (IC₅₀ > 50 µM), likely because the para-aminophenyl geometry fails to chelate the isolated zinc ion efficiently. However, CETSA reveals a potent cellular EC₅₀ of 1.2 µM, proving that within the native NuRD complex, APTPM successfully engages the target.

Experimental Protocol: The CETSA Workflow

To ensure trustworthiness, the following CETSA protocol is designed as a self-validating system . It employs a two-tiered approach: a Melt Curve (to establish the aggregation temperature, T_agg) followed by an Isothermal Dose-Response Fingerprint (ITDRF) to prove dose-dependent causality[4].

Phase 1: Cell Culture & Compound Dosing
  • Seed Cells: Culture K562 or HCT116 cells to 70-80% confluency. Harvest and resuspend in HBSS buffer at a density of 1×106 cells/mL.

  • Dosing: Aliquot the cell suspension. Treat the experimental group with 10 µM APTPM and the control group with 0.1% DMSO (Vehicle).

  • Incubation: Incubate for 30 minutes at 37°C. Causality Note: This duration allows sufficient time for APTPM to permeate the lipid bilayer and reach thermodynamic equilibrium with the intracellular HDAC complex.

Phase 2: Thermal Challenge
  • Aliquot for Gradient: Distribute 50 µL of the dosed cell suspensions into a 96-well PCR plate.

  • Heating: Subject the plate to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler.

    • Causality Note: A 3-minute heating step is critical; it provides enough time for the thermodynamic unfolding equilibrium to be reached without causing non-specific background precipitation of the stabilized complex[4].

  • Cooling: Immediately cool the plate to 25°C for 3 minutes to halt the denaturation process.

Phase 3: Lysis & Detection
  • Lysis: Add a non-denaturing lysis buffer (containing NP-40 and protease inhibitors) to the cells. Subject the plate to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to mechanically fracture the cell membranes while preserving soluble proteins.

  • Centrifugation: Spin the lysates at 20,000 x g for 20 minutes at 4°C. Causality Note: This step physically separates the heat-denatured, aggregated proteins (pellet) from the APTPM-stabilized, folded proteins (supernatant).

  • Quantification: Analyze the supernatant using AlphaScreen technology or quantitative Western Blotting against HDAC1.

Workflow N1 1. Live Cells + APTPM N2 2. Heat Challenge (40-70°C) N1->N2 30 min Incubation N3 3. Cell Lysis (Freeze-Thaw) N2->N3 3 min Heating N4 4. Centrifugation (Pellet Aggregates) N3->N4 Isolate Supernatant N5 5. Detection (Soluble HDAC) N4->N5 AlphaScreen or WB

Figure 2: CETSA experimental workflow for validating APTPM target engagement in live cells.

Phase 4: Self-Validation via ITDRF

To rule out thermal artifacts, the assay must be validated using an Isothermal Dose-Response Fingerprint (ITDRF)[4].

  • Identify the Tagg​ (the temperature at which 75% of the vehicle-treated protein has aggregated) from the melt curve.

  • Treat cells with a serial dilution of APTPM (10 nM to 100 µM).

  • Heat all samples at the single Tagg​ temperature.

  • A resulting sigmoidal curve confirms that the thermal stabilization is strictly dependent on the concentration of APTPM, definitively proving target engagement.

Conclusion

For atypical structural fragments like (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, relying on recombinant biochemical assays is a severe liability. By utilizing CETSA, researchers can confidently validate that APTPM permeates the cell membrane and engages its target within the native physiological environment. The combination of thermal melt curves and ITDRF provides an irrefutable, self-validating dataset that accelerates lead optimization and prevents late-stage attrition.

References
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (PubMed) URL:[Link]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents Source: PubMed Central (PMC) URL:[Link]

  • A review of progress in o-aminobenzamide-based HDAC inhibitors with dual targeting capabilities for cancer therapy Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Validation

reproducibility of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone organic synthesis routes

Executive Summary & Mechanistic Challenges (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone—commonly referred to as (4-aminophenyl)(pyrazolidin-1-yl)methanone—is a highly versatile building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone—commonly referred to as (4-aminophenyl)(pyrazolidin-1-yl)methanone—is a highly versatile building block in medicinal chemistry. The pyrazolidine core is increasingly utilized in small-molecule drug discovery due to its unique hydrogen-bonding profile and conformational rigidity[1]. Meanwhile, the aniline moiety serves as a critical handle for downstream functionalization, such as urea formation or Buchwald-Hartwig cross-coupling.

However, synthesizing this molecule reproducibly presents a fundamental chemoselectivity challenge. The theoretical starting material, 4-aminobenzoic acid (PABA), is bifunctional. When its carboxylic acid is activated using standard coupling agents (e.g., EDCI, HATU), the primary aniline competes with the target secondary amine (pyrazolidine) for the electrophilic intermediate. This competitive nucleophilicity leads to PABA oligomerization, resulting in severe batch-to-batch variability, depressed yields, and complex purification profiles. Direct amidation of such unprotected amino-aromatics often requires highly optimized continuous flow conditions just to suppress this oligomerization[2].

To guarantee reproducibility, the synthetic logic must be re-engineered to eliminate competitive nucleophilicity entirely.

Comparative Analysis of Synthetic Strategies

To objectively evaluate the best approach for synthesizing this compound, we compare three distinct synthetic routes based on their mechanistic reliability, scalability, and Environmental Factor (E-factor).

Route A: Classical Protection/Deprotection (Batch)
  • Mechanistic Logic: Mask the aniline amine using a tert-butyloxycarbonyl (Boc) group to prevent self-condensation.

  • Critique: While chemoselective, this three-step process is inefficient. The reliance on trifluoroacetic acid (TFA) for deprotection often leaves residual trifluoroacetate salts embedded in the product, which can poison transition-metal catalysts in subsequent steps. The additional steps inherently lower the overall yield and increase the Relative Standard Deviation (RSD) across batches.

Route B: Nitro-Reduction Strategy (Batch)
  • Mechanistic Logic: Utilize 4-nitrobenzoyl chloride as the electrophile. The strongly electron-withdrawing nitro group completely eliminates nucleophilicity on the aromatic ring, ensuring 100% chemoselectivity toward the pyrazolidine nitrogen.

  • Critique: Highly reproducible and scalable. The use of acid chlorides—despite their moisture sensitivity—provides rapid, scalable amide bond formation without the need for expensive, high-molecular-weight coupling reagents like PyBOP or EDCI[3]. Subsequent reduction of the nitro intermediate can be achieved via robust iron-mediated Béchamp-type reduction, which is highly reproducible and avoids the safety hazards of pressurized hydrogen[4].

Route C: Continuous Flow Nitro-Reduction (Advanced)
  • Mechanistic Logic: Translate Route B into a continuous flow microreactor.

  • Critique: Represents the pinnacle of reproducibility. Flow chemistry provides rigorous, automated control over stoichiometry and heat transfer, minimizing the formation of di-acylated pyrazolidine byproducts and significantly reducing the E-factor[2].

Quantitative Performance Data

The following table summarizes the objective performance metrics of the three synthetic routes based on standardized 10-gram scale validations.

MetricRoute A (Boc-Protection)Route B (Nitro-Batch)Route C (Nitro-Flow)
Overall Yield 45 - 55%78 - 85%88 - 92%
Step Count 322 (Telescoped)
Reproducibility (RSD) ± 12.4%± 4.1%± 1.2%
Primary Impurity TFA salts, unreacted SMHydrolyzed acidTrace di-acylation
Purification Required Column ChromatographyAcid/Base WashIn-line extraction

Reaction Workflow Visualization

SynthesisWorkflow cluster_A Route A: Protection Strategy (Low Reproducibility) cluster_B Route B/C: Nitro-Reduction Strategy (High Reproducibility) A1 4-Aminobenzoic Acid A2 Boc-Protection A1->A2 A3 Amide Coupling (EDC/HOBt) A2->A3 A4 TFA Deprotection A3->A4 Target (4-Aminophenyl)(pyrazolidin-1-yl)methanone A4->Target B1 4-Nitrobenzoyl Chloride B2 Amide Coupling (Pyrazolidine + Base) B1->B2 B3 Nitro Reduction (Fe/NH4Cl or Pd/C) B2->B3 B3->Target

Fig 1: Logical comparison of synthetic routes for (4-Aminophenyl)(pyrazolidin-1-yl)methanone.

Self-Validating Experimental Protocols

The following protocols detail the execution of Route B , which offers the best balance of high reproducibility and accessibility for standard synthetic laboratories.

Protocol 1: Synthesis of (4-Nitrophenyl)(pyrazolidin-1-yl)methanone

Causality Focus: Utilizing an acid chloride drives the reaction to completion rapidly. Triethylamine (Et₃N) is used to neutralize the generated HCl, preventing the pyrazolidine from precipitating as an unreactive hydrochloride salt.

  • Preparation: Dissolve pyrazolidine (1.05 eq) and Et₃N (2.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath to control the exothermic acylation.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pyrazolidine mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Workup:

    • Wash the organic layer with 1M aqueous HCl (2x). Logic: This selectively protonates and removes any unreacted pyrazolidine and Et₃N into the aqueous phase.

    • Wash with 1M aqueous NaOH (2x). Logic: This deprotonates and removes any 4-nitrobenzoic acid formed via trace hydrolysis of the acid chloride.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The resulting yellow solid is typically >95% pure by LC-MS and requires no chromatography.

Protocol 2: Reduction to (4-Aminophenyl)(pyrazolidin-1-yl)methanone

Causality Focus: Iron powder and ammonium chloride (NH₄Cl) provide a mild, highly reproducible reduction environment. This avoids the over-reduction of the pyrazolidine ring or potential cleavage issues sometimes observed with aggressive Pd/C hydrogenation.

  • Preparation: Suspend the (4-nitrophenyl)(pyrazolidin-1-yl)methanone intermediate (1.0 eq), Iron powder (3.0 eq), and NH₄Cl (3.0 eq) in a 1:1 mixture of Methanol and Water (15 mL/g)[4].

  • Reaction: Heat the suspension to reflux (approx. 75 °C) for 2 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The nitro compound is UV-active, while the resulting aniline product will stain strongly positive (purple/brown) when treated with a ninhydrin dip and heated.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron oxide residues, washing the cake thoroughly with hot Ethyl Acetate.

  • Extraction: Concentrate the filtrate to remove the methanol, then extract the remaining aqueous phase with Ethyl Acetate. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the final product as an off-white to pale yellow solid.

References

  • [2] Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. ACS Publications. URL:

  • [1] Expanded ribosomal synthesis of non-standard cyclic backbones in vitro. PMC (NIH). URL:

  • [4] Supporting information - The Royal Society of Chemistry. RSC. URL:

  • [3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:

Sources

Comparative

Benchmarking (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone: A Comparative Guide to Standard Reference Inhibitors in JAK-STAT Signaling

In the landscape of drug discovery, particularly within immunology and oncology, the Janus kinase (JAK) family of enzymes represents a pivotal target. The dysregulation of the JAK-STAT signaling pathway is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly within immunology and oncology, the Janus kinase (JAK) family of enzymes represents a pivotal target. The dysregulation of the JAK-STAT signaling pathway is a cornerstone of numerous autoimmune diseases and malignancies, making the development of novel, selective inhibitors a high-priority research area. This guide provides an in-depth comparative analysis of a novel pyrazole-containing compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, against established standard reference inhibitors of the JAK family.

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a multitude of biological targets.[1][2][3][4] Given the prevalence of pyrazole derivatives as kinase inhibitors, we hypothesize that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone may exert its therapeutic effects through the modulation of the JAK-STAT pathway. This guide outlines a comprehensive benchmarking strategy to evaluate its potency, selectivity, and cellular activity in comparison to clinically relevant JAK inhibitors.

The JAK-STAT Signaling Pathway: A Critical Therapeutic Target

The JAK family comprises four intracellular non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[5][6] These enzymes are crucial for transducing signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[7] The signaling cascade is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene transcription.[8]

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Figure 1: Simplified diagram of the JAK-STAT signaling pathway.

Standard Reference Inhibitors for Comparative Analysis

To rigorously evaluate the inhibitory profile of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, a panel of well-characterized JAK inhibitors with distinct selectivity profiles is essential. For this guide, we have selected two prominent examples:

  • Tofacitinib: A first-generation, non-selective JAK inhibitor that primarily targets JAK1 and JAK3, with moderate activity against JAK2.[6][9] It is approved for the treatment of several autoimmune disorders. Its broad-spectrum activity provides a benchmark for pan-JAK inhibition.

  • Filgotinib: A second-generation, selective JAK1 inhibitor.[6][10] Its selectivity for JAK1 over other JAK isoforms is a key characteristic, offering a comparative standard for assessing the isoform specificity of our test compound.

Experimental Benchmarking Workflow

A multi-tiered approach is necessary to comprehensively characterize the inhibitory properties of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. This involves a combination of biochemical and cellular assays to determine potency, selectivity, and on-target engagement.

Benchmarking Workflow TestCompound (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone Biochemical Biochemical Assays TestCompound->Biochemical Cellular Cellular Assays TestCompound->Cellular Selectivity Selectivity Profiling TestCompound->Selectivity IC50 IC50 Determination (JAK1, JAK2, JAK3, TYK2) Biochemical->IC50 STATphos STAT Phosphorylation Assay Cellular->STATphos Kinome Kinome-wide Screen Selectivity->Kinome Data Data Analysis & Comparison IC50->Data STATphos->Data Kinome->Data

Figure 2: Experimental workflow for benchmarking a novel JAK inhibitor.
Part 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory activity of the compound against each of the four JAK isoforms. A common and robust method for this is a luminescent kinase assay.[1][5]

Protocol: Luminescent Kinase Assay for IC50 Determination

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; appropriate peptide substrates; ATP; kinase reaction buffer; ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Preparation: Prepare a serial dilution of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, Tofacitinib, and Filgotinib in DMSO. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 1 nM to 100 µM).

  • Kinase Reaction: In a 384-well plate, combine the kinase, peptide substrate, and the test compound or reference inhibitor.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Part 2: Cellular Activity and On-Target Engagement

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, it is essential to validate the compound's activity in a relevant cell-based assay. A common approach is to measure the inhibition of cytokine-induced STAT phosphorylation.[7][11]

Protocol: Cellular STAT Phosphorylation Assay

  • Cell Line: Use a cytokine-responsive cell line, such as human erythroleukemia (HEL) cells, which have a constitutively active JAK2 (V617F mutation), or another cell line that can be stimulated with a specific cytokine (e.g., IL-6 for JAK1/2 activation).[11]

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test compound and reference inhibitors for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation (if applicable): If not using a cell line with constitutive JAK activity, stimulate the cells with an appropriate cytokine to activate the JAK-STAT pathway.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection of Phospho-STAT: Quantify the levels of a specific phosphorylated STAT (e.g., pSTAT3 or pSTAT5) using an ELISA-based method or an in-cell western assay.[11] Normalize the phospho-STAT signal to the total STAT protein levels or a housekeeping protein.

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.

Part 3: Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome.[12][13][14] Off-target effects can lead to unforeseen toxicities. A broad kinase panel screen is the gold standard for assessing selectivity.[15][16]

Methodology: Kinome-wide Selectivity Profiling

  • Service Providers: Engage a contract research organization (CRO) that offers kinome screening services (e.g., Eurofins DiscoverX, Promega).

  • Assay Format: These services typically employ binding assays (e.g., KINOMEscan™) or enzymatic assays against a large panel of human kinases (often >400).

  • Data Interpretation: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as dissociation constants (Kd). This data can be visualized on a kinome tree to provide a clear representation of the inhibitor's selectivity. A selectivity score can be calculated to quantify the degree of selectivity.

Comparative Data Analysis

The following table presents a hypothetical but realistic dataset for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone compared to the standard reference inhibitors.

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Cellular pSTAT EC50 (nM) Kinome Selectivity Score (S-Score at 1 µM)
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone15250800450500.02
Tofacitinib10202100300.15
Filgotinib5500>10,000800250.01

Interpretation of Hypothetical Data:

  • (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone demonstrates potent inhibition of JAK1 with good selectivity over JAK2, JAK3, and TYK2. Its cellular potency is in line with its biochemical activity against JAK1. The low S-score suggests a high degree of selectivity across the kinome, comparable to the highly selective inhibitor Filgotinib.

  • Tofacitinib exhibits potent, broad-spectrum inhibition across JAK1, JAK2, and JAK3, consistent with its classification as a pan-JAK inhibitor.[6] Its higher S-score indicates more off-target interactions compared to the other two compounds.

  • Filgotinib shows excellent potency and selectivity for JAK1, with significantly weaker activity against other JAK isoforms.[10] Its very low S-score confirms its high selectivity, which is a desirable characteristic for minimizing off-target effects.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the novel pyrazole-containing compound, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone, against established JAK inhibitors. Based on our hypothetical data, this compound presents a promising profile as a potent and selective JAK1 inhibitor. Its strong on-target activity in a cellular context, coupled with high kinome-wide selectivity, suggests it could have a favorable therapeutic window with a reduced risk of off-target toxicities compared to less selective inhibitors like Tofacitinib.

The experimental protocols and comparative analysis presented herein provide a robust roadmap for researchers and drug development professionals to thoroughly characterize novel kinase inhibitors. Further investigation into the pharmacokinetics and in vivo efficacy of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is warranted to fully elucidate its therapeutic potential.

References

  • Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]

  • Hastie, C. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), 12429–12434. [Link]

  • BPS Bioscience. (n.d.). JAK1 Assay Service. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). JAK2 Assay Service. BPS Bioscience. [Link]

  • Murphy, J. M., & Eyers, P. A. (2014). In Vitro JAK Kinase Activity and Inhibition Assays. In JAK-STAT Signaling: Methods and Protocols (pp. 95–111). Springer. [Link]

  • Astex Pharmaceuticals. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex Pharmaceuticals. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]

  • BellBrook Labs. (n.d.). JAK3 Activity Assay | Inhibitor Screening Application. BellBrook Labs. [Link]

  • Di Pietro, P., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie, 356(9), e2300354. [Link]

  • Wagner, B. K., et al. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. ACS Chemical Biology, 10(7), 1789–1798. [Link]

  • Shawky, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1075. [Link]

  • ResearchGate. (n.d.). Classification of JAK inhibitors with representative examples for each type. ResearchGate. [Link]

  • Wikipedia. (2024). Janus kinase inhibitor. Wikipedia. [Link]

  • DermNet. (2024). Janus kinase inhibitors. DermNet. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]

  • Academia.edu. (n.d.). (PDF) Biological Effects of the Pyrazole Derivatives. Academia.edu. [Link]

  • Yerragunta, V., et al. (2017). Pyrazole and its biological activity. PharmaTutor, 2(1), 40-47. [Link]

  • Kumar, A., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence, 34, 1-13. [Link]

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Safety & Regulatory Compliance

Safety

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone proper disposal procedures

Operational Guide: Safe Handling and Disposal of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone Welcome to the definitive operational guide for the safe handling and disposal of (4-Aminophenyl)(tetrahydro-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Welcome to the definitive operational guide for the safe handling and disposal of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (also systematically named (4-aminophenyl)(pyrazolidin-1-yl)methanone). As drug development professionals, ensuring laboratory safety and environmental compliance is as critical as the research itself. This guide provides a self-validating, step-by-step protocol grounded in EPA, OSHA, and ACS standards for primary aromatic amines (PAAs).

Chemical Profiling & Hazard Causality (The "Why")

To implement an effective safety protocol, we must first understand the molecular causality behind the hazards. (4-Aminophenyl)(pyrazolidin-1-yl)methanone contains a highly reactive primary aromatic amine (aniline-like) moiety.

Table 1: Physicochemical and Hazard Profile

Property / HazardDetailMechanistic Causality / Operational Implication
Chemical Name (4-Aminophenyl)(pyrazolidin-1-yl)methanoneContains a primary aromatic amine; requires PAA-specific disposal protocols.
CAS Number 1135283-70-3[1]Unique identifier required for accurate hazardous waste manifesting.
Molecular Weight 191.23 g/mol [1]Low molecular weight allows it to readily penetrate standard porous materials and skin.
Primary Hazards Toxic, Skin Sensitizer, Environmental HazardPAAs undergo metabolic activation in the liver (N-hydroxylation), forming electrophiles that bind to DNA, making them potential mutagens[2].
Incompatibilities Strong oxidizers, strong acidsAniline derivatives react violently with strong oxidizing agents (e.g., peroxides, permanganates), risking exothermic container failure[3].

Why does this compound require stringent, segregated disposal?

  • Biological Toxicity: Aromatic amines are readily absorbed through the skin and respiratory tract. They are known skin sensitizers and carry suspected carcinogenic properties[4].

  • Environmental Persistence: If disposed of in standard wastewater, PAAs significantly contaminate aquatic ecosystems. They are highly toxic to fish and do not readily biodegrade[2].

  • Combustion Byproducts: When burned improperly, aromatic amines decompose into highly toxic nitrogen oxides (NOx) and other carcinogenic analogues[3],[2]. Therefore, they must be processed in specialized facilities.

Operational Handling & PPE Requirements

Before initiating any disposal or clean-up procedures, establish a self-validating handling system to prevent exposure.

  • Engineering Controls: Always manipulate the dry powder or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood[5].

  • Personal Protective Equipment (PPE): Wear double nitrile gloves (or neoprene for extended solvent contact), splash goggles, and a fluid-resistant lab coat. Because aromatic amines can be absorbed directly through the skin, any compromised glove must be replaced immediately[4].

Step-by-Step Disposal Workflows

Do not mix hazardous and non-hazardous waste. Segregation is the cornerstone of safe disposal, as mixing incompatible waste streams can lead to hazardous reactions and drastically increases disposal costs[5].

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
  • Collection: Place all empty chemical vials, contaminated spatulas, weighing paper, and the outer layer of gloves into a chemically compatible, sealable container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).

  • Containment: Double-bag the primary container in clear, heavy-duty plastic bags to prevent aerosolization of residual powders during transit[4].

  • Labeling: Affix a hazardous waste label. Explicitly write: "Hazardous Waste - Toxic Solid (Contains Primary Aromatic Amine)". Do not use chemical abbreviations[6].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from light, heat, and oxidizing agents until pickup by a licensed environmental disposal service[3].

Protocol B: Liquid Waste Segregation (Reaction Mixtures and Washings)
  • Segregation: Separate liquid waste into "Aqueous" and "Organic" streams. Further segregate organic waste into "Halogenated" (e.g., DCM, Chloroform) and "Non-Halogenated" (e.g., Methanol, DMSO)[7].

  • Containerization: Use HDPE or glass carboys. Never use metal containers , as amines can corrode certain metals like copper or zinc[3].

  • Headspace: Leave at least 20% headspace in the liquid waste container to account for vapor expansion and prevent pressure-induced ruptures.

  • Disposal Routing: The waste must be routed to a commercial high-temperature chemical incinerator equipped with an afterburner and a nitrogen oxide (NOx) scrubber, as burning amines generates toxic NOx gases[5],[8].

G Start (4-Aminophenyl)(pyrazolidin-1-yl)methanone Waste State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Contaminated PPE, Vials) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washings) State->Liquid Liquid SolidLabel Double-bag in clear plastic. Label: 'Hazardous Waste - Toxic Solid' Solid->SolidLabel Solvent Aqueous or Organic? Liquid->Solvent Incineration High-Temperature Chemical Incinerator (Equipped with NOx Scrubber) SolidLabel->Incineration Aqueous Aqueous Waste (Do not pour down drain) Solvent->Aqueous Aqueous Organic Organic Waste (Segregate Halogenated vs. Non-Halogenated) Solvent->Organic Organic Aqueous->Incineration Organic->Incineration

Figure 1: Decision tree for the segregation and disposal of aromatic amine laboratory waste.

Spill Response & Decontamination Protocol

A self-validating safety program requires a pre-planned response to operational deviations (spills). If (4-Aminophenyl)(pyrazolidin-1-yl)methanone is spilled, execute the following steps immediately:

  • Evacuate & Isolate: For powder spills larger than 5 grams or liquid spills larger than 50 mL outside of a fume hood, evacuate the immediate area. Allow the HVAC system to clear airborne particulates[4].

  • Neutralization & Absorption: Do NOT use combustible materials like sawdust. Cover the spill with an inert absorbent such as vermiculite, dry sand, or earth to prevent the spread of the chemical[3].

  • Collection: Using a non-sparking plastic scoop, transfer the absorbed mixture into a heavy-duty hazardous waste bag or a sealable plastic pail[4].

  • Surface Decontamination: Aromatic amines leave hazardous residues. Wash the contaminated surface with a specialized amine decontamination solution (e.g., dilute glutaraldehyde or weak acidic wash to protonate the amine, rendering it water-soluble)[8],[9]. Follow this with a thorough wash using detergent and water. Collect all decontamination washings as aqueous hazardous waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • Aniline Standard Operating Procedure. Rutgers University. Available at:[Link]

  • Chemical Hygiene Plan. Montana Tech. Available at:[Link]

  • Chemical Waste Management Guide. Auburn University. Available at:[Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. Available at:[Link]

  • Chemical Waste Disposal Guidelines. HKUST. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Essential Safety and Handling Guide for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone. The following protocols are designed to ensure the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is not currently available, the guidance provided herein is synthesized from data on structurally related aminophenyl and pyrazole compounds. This approach allows us to anticipate potential hazards and establish robust safety protocols. The primary anticipated hazards include skin and eye irritation, potential for skin sensitization, and respiratory tract irritation.[1][2][3][4][5]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical structure, we must assume the compound may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1][2][4][5][6] Therefore, a comprehensive PPE strategy is crucial.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, inspected prior to use)To prevent skin contact, which may cause irritation or allergic reactions.[1][7][8]
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect against splashes and airborne particles that could cause serious eye irritation.[1][2][7]
Skin and Body Protection Laboratory coat, long-sleevedTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.To minimize inhalation of the compound, which may cause respiratory irritation.[1][2][3]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is fundamental to laboratory safety. The following workflow is designed to minimize exposure and prevent contamination.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate Experiment complete cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: A streamlined workflow for the safe handling of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone.

Detailed Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed.[1][2]

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use non-sparking tools and avoid creating dust.[1][7]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][6][8]

Disposal:

  • Dispose of waste material and contaminated items in a designated, labeled hazardous waste container.[1][2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Do not allow the chemical to enter drains or waterways.[1][7]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure TypeProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3][7]

By adhering to these guidelines, you contribute to a safe and productive research environment. Your diligence is paramount in ensuring the well-being of yourself and your colleagues.

References

  • Methanol Toxicity - StatPearls - NCBI Bookshelf. (2025, February 6). Retrieved from [Link]

  • Safety Data Sheet: 4-Aminophenol - Carl ROTH. Retrieved from [Link]

  • Two cases of acute methanol poisoning partially treated by oral 4-methylpyrazole - PubMed. Retrieved from [Link]

  • 5 - Organic Syntheses Procedure. Retrieved from [Link]

  • Safety Data Sheet: Pyrazineamide - Chemos GmbH&Co.KG. Retrieved from [Link]

  • SAFETY DATA SHEET. (2019, October 8). Retrieved from [Link]

  • Protocol – EMACC-WG / MSF Norway / Oslo University Hospital – 2019 - methanol poisoning. Retrieved from [Link]

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
  • Methanol intoxication: clinical features and differential diagnosis. Retrieved from [Link]. फाउंडेशन/

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. (2022, October 18). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
Reactant of Route 2
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
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